ZM39923
Description
ZM-39923 is a small molecule that inhibits Janus kinase and human tissue transglutaminase (TGM2).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22/h3-13,16,18H,14-15,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASWRWALCMOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017205 | |
| Record name | ZM 39923 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273727-89-2 | |
| Record name | ZM-39923 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273727892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZM-39923 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZM 39923 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZM-39923 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ZX82000S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ZM39923: A Dual Inhibitor of JAK3 and TGM2 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM39923 is a small molecule initially identified as a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway crucial for immune cell development and function. Subsequent research has revealed that this compound also potently inhibits tissue transglutaminase (TGM2), a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and extracellular matrix stabilization. Notably, this compound acts as a prodrug, converting to its more active metabolite, ZM449829, in neutral buffer conditions. This dual inhibitory activity and its prodrug nature make this compound a compound of significant interest for researchers in immunology, oncology, and neurodegenerative diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, compiling available quantitative data, detailing experimental protocols, and visualizing the key signaling pathways and molecular transformations.
Core Mechanism of Action
This compound exerts its biological effects through the inhibition of two distinct enzyme families: Janus kinases and transglutaminases.
-
Janus Kinase 3 (JAK3) Inhibition: this compound and its active metabolite, ZM449829, are potent, ATP-competitive inhibitors of JAK3.[1] JAK3 is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of common gamma chain (γc) family cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 disrupts the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating immune cell function.
-
Tissue Transglutaminase 2 (TGM2) Inhibition: this compound is a potent inhibitor of TGM2, a calcium-dependent enzyme that catalyzes the post-translational modification of proteins.[2] TGM2 is involved in various physiological and pathological processes, including wound healing, fibrosis, and cancer progression. The inhibitory mechanism of this compound on TGM2 is, in part, thiol-dependent.[2][3]
Quantitative Data
The inhibitory potency of this compound and its active metabolite ZM449829 against various kinases and TGM2 has been quantified in several studies. The data is summarized in the tables below for easy comparison.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference(s) |
| JAK3 | pIC50 | 7.1 | [4] |
| TGM2 | IC50 | 10 nM | [2] |
| EGFR | pIC50 | 5.6 | [4] |
| JAK1 | pIC50 | 4.4 | [4] |
| Lck | pIC50 | <5.0 | [4] |
| CDK4 | pIC50 | <5.0 | [4] |
Table 2: Inhibitory Activity of ZM449829 (Active Metabolite)
| Target | Parameter | Value | Reference(s) |
| JAK3 | pIC50 | 6.8 | [1] |
| TGM2 | IC50 | 5 nM | [2] |
| EGFR | pIC50 | 5.0 | [1] |
| JAK1 | pIC50 | 4.7 | [1] |
| Lck | pIC50 | <5.0 | [1] |
| CDK4 | pIC50 | <5.0 | [1] |
Signaling Pathways
The inhibitory actions of this compound impact key cellular signaling pathways.
The JAK-STAT Signaling Pathway
This compound's inhibition of JAK3 directly interferes with the canonical JAK-STAT signaling cascade initiated by cytokine binding to their receptors.
TGM2-Mediated Signaling
TGM2 is a multifaceted enzyme involved in various signaling pathways that regulate cell adhesion, migration, and extracellular matrix dynamics. This compound's inhibition of TGM2 can modulate these processes.
Prodrug Conversion
This compound is a prodrug that undergoes conversion to its active metabolite, ZM449829, in neutral aqueous buffer. This transformation is a key aspect of its mechanism of action.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of this compound's activity. The following are generalized protocols based on the available literature.
JAK3 Kinase Inhibition Assay (Generic)
This protocol outlines a common method for measuring JAK3 kinase activity and its inhibition.
Protocol Details:
-
Assay Buffer: A typical buffer includes Tris-HCl (pH 7.5), MgCl₂, MnCl₂, and DTT.
-
Enzyme: Recombinant human JAK3 is used at a concentration that yields a linear reaction rate.
-
Substrate: A generic tyrosine kinase substrate such as poly(Glu, Tyr) 4:1 is commonly used.
-
Inhibitor: this compound is dissolved in DMSO and serially diluted to achieve a range of final concentrations in the assay.
-
ATP: The reaction is initiated by the addition of ATP. The concentration of ATP is typically at or near its Km for JAK3. For radiometric assays, γ-³²P-ATP is included.
-
Incubation: The reaction is carried out at a constant temperature (e.g., 30°C or 37°C) for a set period (e.g., 15-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In non-radiometric assays, luminescence-based methods that measure ATP consumption (e.g., Kinase-Glo®) can be used.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
TGM2 Inhibition Assay (Generic)
This protocol describes a common method for assessing TGM2 activity and its inhibition.
Protocol Details:
-
Assay Buffer: A buffer containing Tris-HCl (pH 7.5-8.5), CaCl₂, and a reducing agent like DTT is used.
-
Enzyme: Purified human TGM2 is used.
-
Substrates: A pair of substrates is required: an amine donor (e.g., biotinylated cadaverine or putrescine) and an amine acceptor (e.g., N,N-dimethylcasein).
-
Inhibitor: this compound is prepared in DMSO and tested at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Detection: The incorporation of the biotinylated amine donor into the protein substrate is quantified, often using an ELISA-based method where the coated protein is detected with a streptavidin-HRP conjugate.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Cell-Based Assays
-
CCL19-Induced JAK3 Phosphorylation in PCI-37B Cells: In a study by Zhang et al. (2017), the metastatic squamous cell carcinoma of the head and neck (SCCHN) cell line PCI-37B was used.[5][6] Cells were treated with this compound prior to stimulation with the CCR7 ligand, CCL19. The phosphorylation status of JAK3 was then assessed by western blotting using an antibody specific for phosphorylated JAK3.
-
Wound Healing (Scratch) Assay: The same study utilized a wound healing assay to assess the effect of this compound on cell migration.[5][6] A scratch was made in a confluent monolayer of PCI-37B cells, and the rate of wound closure in the presence or absence of this compound and/or CCL19 was monitored over time using microscopy.
Conclusion
This compound is a valuable research tool with a unique pharmacological profile as a dual inhibitor of JAK3 and TGM2 and a prodrug of the more active ZM449829. Its ability to modulate key signaling pathways in immunity, cell adhesion, and migration provides a wide range of potential applications in biomedical research. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, pathway diagrams, and generalized experimental protocols to aid researchers in their investigation of this multifaceted compound. Further detailed characterization of its in vivo pharmacology and selectivity will be crucial for its potential therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of chemical inhibitors to human tissue transglutaminase by screening existing drug libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Chemical Inhibitors to Human Tissue Transglutaminase by Screening Existing Drug Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Jak3 is involved in CCR7-dependent migration and invasion in metastatic squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jak3 is involved in CCR7-dependent migration and invasion in metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
The Prodrug ZM39923 and its Spontaneous Activation to the Potent Kinase Inhibitor ZM449829: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prodrug ZM39923, its chemical activation to the active form ZM449829, and the subsequent inhibition of the Janus kinase 3 (JAK3) signaling pathway. This document details the chemical properties, activation kinetics, inhibitory activities, and relevant experimental methodologies.
Introduction
This compound is a cell-permeable compound initially identified as an inhibitor of Janus kinase 3 (JAK3). However, further investigation has revealed that this compound is a prodrug that undergoes spontaneous chemical degradation under physiological conditions to yield the more potent and active inhibitor, ZM449829. This activation mechanism is of significant interest in drug design and development, as it represents a self-activating system independent of enzymatic conversion. ZM449829 exhibits potent inhibitory activity against JAK3, a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function.
Chemical Properties and Activation
The conversion of this compound to ZM449829 is a chemical degradation that occurs in a neutral pH environment. This process is not dependent on enzymatic activity.
Chemical Structures:
-
This compound: 3-[(1-methylethyl)(phenylmethyl)amino]-1-(2-naphthalenyl)-1-propanone
-
ZM449829: 1-(2-naphthalenyl)-2-propen-1-one
The activation involves the elimination of the N-benzylisopropylamine group from the propanone backbone of this compound, resulting in the formation of the α,β-unsaturated ketone, ZM449829.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active form, ZM449829.
Table 1: Physicochemical and Kinetic Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Activation Condition | Half-life (t½) |
| This compound | C₂₃H₂₅NO | 343.5 | Neutral Buffer (pH 7.43, 25°C) | 36 minutes[1] |
| ZM449829 | C₁₃H₁₀O | 182.2 | - | - |
Table 2: In Vitro Inhibitory Activity (IC₅₀)
| Compound | Target | IC₅₀ (nM) | Selectivity Profile |
| This compound | JAK3 | 79[2] | EGFR (2,400 nM), JAK1 (40,000 nM), CDK4 (>10,000 nM)[2] |
| TGM2 | 10[3] | ||
| ZM449829 | JAK3 | 158[4] | EGFR (10,000 nM), JAK1 (19,950 nM)[4] |
| TGM2 | 5[4] | ||
| Factor XIIIa | 6[4] |
Experimental Protocols
Protocol for Monitoring the Conversion of this compound to ZM449829 by Reverse-Phase HPLC
This protocol outlines a general method for the kinetic analysis of this compound degradation.
Objective: To quantify the time-dependent conversion of this compound to ZM449829 in a neutral buffer.
Materials:
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Thermostated autosampler and column compartment
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Reaction Initiation: Dilute the this compound stock solution to a final concentration of 100 µM in pre-warmed PBS (25°C). Vortex briefly to mix.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 10, 20, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile containing 0.1% TFA to stop the degradation and precipitate proteins if in a biological matrix.
-
Sample Preparation for HPLC: Centrifuge the quenched samples at high speed to pellet any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas for this compound and ZM449829 at each time point. Calculate the concentration of each compound using a standard curve. Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.
Mechanism of Action: Inhibition of the JAK3 Signaling Pathway
ZM449829, the active form of this compound, is an inhibitor of JAK3. JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases that are essential for signaling downstream of specific cytokine receptors.
The JAK3-STAT Signaling Pathway
The JAK3 signaling cascade is primarily associated with cytokine receptors that contain the common gamma chain (γc). These cytokines include interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5][6][7] The binding of these cytokines to their receptors leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs, including JAK3.
Activated JAK3 phosphorylates tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][8][9] Upon recruitment, STATs (primarily STAT1, STAT3, STAT5, and STAT6 for different γc cytokines) are themselves phosphorylated by JAK3.[10][11][12] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in lymphocyte proliferation, differentiation, and survival.[4][13][14]
ZM449829 inhibits the kinase activity of JAK3, thereby preventing the phosphorylation of STAT proteins and blocking the downstream signaling cascade.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 6. Janus kinase 3 deficiency - Wikipedia [en.wikipedia.org]
- 7. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK-Mediated Phosphorylation and Activation of STAT Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
ZM39923: A Potent Dual Inhibitor of JAK3 and Transglutaminase 2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ZM39923 is a synthetic, small molecule originally identified as a potent and selective inhibitor of Janus Kinase 3 (JAK3), a key enzyme in cytokine signaling pathways critical for immune cell development and function. Subsequent research revealed its potent inhibitory activity against tissue transglutaminase 2 (TGM2), a calcium-dependent enzyme involved in protein cross-linking and implicated in various diseases, including neurodegenerative disorders. This dual activity, coupled with its nature as a prodrug that converts to the active metabolite ZM449829, makes this compound a valuable tool for studying the roles of both JAK3 and TGM2 in cellular processes and a lead compound for therapeutic development. This guide provides a comprehensive overview of the discovery, mechanism of action, quantitative data, and experimental protocols related to this compound.
Discovery and Background
This compound, chemically known as 3-benzylisopropylamino-1-naphthalen-2-yl-propan-1-one, emerged from a screening campaign for novel Janus kinase 3 inhibitors. The initial discovery, published in 2000, identified a series of naphthyl ketones as a new class of JAK3 inhibitors.[1] Later, in 2008, a separate screening of existing drug libraries to find inhibitors of human tissue transglutaminase (TGM2) identified this compound as a highly potent inhibitor of this enzyme as well.[1] This serendipitous discovery highlighted the compound's dual inhibitory nature.
An important characteristic of this compound is its instability in neutral buffer solutions, where it undergoes degradation to form its active metabolite, ZM449829.[1] This conversion is significant as ZM449829 also exhibits potent inhibitory activity against both JAK3 and TGM2.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its active metabolite, ZM449829, has been quantified against several kinases and transglutaminases. The data is summarized in the tables below.
Table 1: Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC50 | pIC50 | Reference |
| JAK3 | 79 nM | 7.1 | [1][2][3] |
| JAK1 | 40 µM | 4.4 | [1][2][3] |
| Epidermal Growth Factor Receptor (EGFR) | 2.4 µM | 5.6 | [1][2] |
| Cyclin-Dependent Kinase 4 (CDK4) | 10 µM | < 5.0 | [1][2] |
Table 2: Inhibitory Activity of this compound and ZM449829 against Transglutaminases
| Compound | Target Enzyme | IC50 (in the absence of DTT) | Reference |
| This compound | Human Tissue Transglutaminase 2 (TGM2) | 10 nM | [1] |
| This compound | Factor XIIIa | 25 nM | [1] |
| ZM449829 | Human Tissue Transglutaminase 2 (TGM2) | 5 nM |
Mechanism of Action and Signaling Pathways
Inhibition of the JAK/STAT Signaling Pathway
This compound exerts its effects on the immune system primarily through the inhibition of the JAK/STAT signaling pathway, a crucial cascade for cytokine receptor signaling. Specifically, by inhibiting JAK3, this compound blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT5. This interruption prevents the translocation of STAT proteins to the nucleus, thereby inhibiting the transcription of target genes involved in immune cell proliferation, differentiation, and survival.
Caption: this compound inhibits the JAK/STAT pathway by blocking JAK3 phosphorylation.
Inhibition of Tissue Transglutaminase 2 (TGM2)
This compound is a potent, reversible inhibitor of TGM2. Its inhibitory activity is significantly enhanced in the absence of reducing agents like dithiothreitol (DTT), suggesting a mechanism that may involve interaction with cysteine residues in the enzyme's active site. TGM2 is a multifunctional enzyme that catalyzes the cross-linking of proteins, a process implicated in the pathology of various diseases, including celiac disease and neurodegenerative disorders like Huntington's disease.
Caption: this compound directly inhibits the catalytic activity of TGM2.
Experimental Protocols
The following are generalized methodologies based on the available literature for assessing the inhibitory activity of this compound.
JAK3 Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the IC50 of this compound against JAK3.
-
Enzyme and Substrate Preparation:
-
Recombinant human JAK3 enzyme is obtained and diluted in a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
A suitable peptide substrate for JAK3 (e.g., a poly-Glu-Tyr peptide) is prepared in the same buffer.
-
-
Compound Preparation:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound are made to achieve a range of final assay concentrations.
-
-
Kinase Reaction:
-
The reaction is typically performed in a 96-well plate format.
-
JAK3 enzyme, the peptide substrate, and varying concentrations of this compound (or DMSO for control) are combined in each well.
-
The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
The plate is incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
The reaction is stopped (e.g., by adding a stop solution like phosphoric acid).
-
The phosphorylated substrate is captured (e.g., on a filter membrane).
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a typical in vitro JAK3 kinase inhibition assay.
TGM2 Activity Assay (Amine Incorporation)
This protocol describes a common method to measure TGM2 activity and its inhibition by this compound.
-
Reagent Preparation:
-
Recombinant human TGM2 is prepared in a suitable buffer (e.g., Tris-HCl).
-
Substrates are prepared: N,N-dimethylcasein (amine acceptor) and a primary amine with a detectable label (e.g., biotin-pentylamine or [3H]putrescine).
-
-
Compound Preparation:
-
A stock solution of this compound is prepared in DMSO.
-
Serial dilutions are made. Note: Assays should be conducted with and without a reducing agent like DTT to assess its effect on inhibition.
-
-
Enzymatic Reaction:
-
The reaction is performed in a 96-well plate.
-
TGM2, N,N-dimethylcasein, and varying concentrations of this compound are pre-incubated.
-
The reaction is initiated by adding the labeled primary amine and CaCl2 to activate the enzyme.
-
The plate is incubated at 37°C for a set time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
The reaction is stopped (e.g., by adding EDTA).
-
The N,N-dimethylcasein with the incorporated labeled amine is precipitated (e.g., with trichloroacetic acid) and collected on a filter plate.
-
If using a biotinylated amine, detection can be done using streptavidin-HRP and a colorimetric substrate. If using a radiolabeled amine, quantification is done by scintillation counting.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the kinase assay.
-
Conclusion
This compound is a versatile chemical probe with potent, well-characterized inhibitory effects on both JAK3 and TGM2. Its dual specificity and the activity of its metabolite, ZM449829, provide researchers with a powerful tool to investigate the distinct and overlapping roles of these enzymes in health and disease. The detailed understanding of its inhibitory profile and the established experimental protocols for its assessment will continue to facilitate its use in immunology, neurobiology, and drug discovery.
References
ZM39923: A Potent Dual Inhibitor of JAK3 and TGM2
An In-depth Technical Guide on the Biological Activity and Targets of ZM39923 for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is a small molecule initially identified as a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3), a critical enzyme in cytokine signaling pathways predominantly expressed in hematopoietic cells. Subsequent research has revealed that this compound is also a highly potent inhibitor of tissue transglutaminase (TGM2), a multifunctional enzyme implicated in various cellular processes, including cell adhesion, migration, and extracellular matrix stabilization. This dual activity makes this compound a valuable tool for investigating the roles of both JAK3 and TGM2 in health and disease. This technical guide provides a comprehensive overview of the biological activity, targets, and underlying mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Biological Activity and Primary Targets
This compound exhibits a distinct inhibitory profile, with high potency against JAK3 and TGM2. It is characterized as a prodrug, which in neutral buffer conditions, undergoes degradation to form its active metabolite, ZM449829. This metabolite demonstrates a similar inhibitory profile to the parent compound.
Janus Kinase (JAK) Inhibition
This compound is a potent inhibitor of JAK3, with a pIC50 of 7.1.[1][2][3][4] It displays selectivity for JAK3 over other kinases, including weaker inhibition of Epidermal Growth Factor Receptor (EGFR) and JAK1, and insignificant activity against Lck and Cyclin-Dependent Kinase 4 (CDK4).[4] The inhibition of JAK3 by this compound disrupts the JAK/STAT signaling pathway, a critical cascade for the transduction of signals from cytokine receptors that governs cell proliferation and hematopoiesis.[1]
Tissue Transglutaminase (TGM2) Inhibition
This compound is also a highly potent inhibitor of tissue transglutaminase (TGM2), with a reported IC50 of 10 nM.[4] The inhibitory mechanism on TGM2 is reversible and has been shown to be sensitive to the presence of the reducing agent Dithiothreitol (DTT).[5] this compound directly targets the Ca2+-activated form of TGM2.[4]
Other Potential Targets
Research has also suggested that this compound may inhibit the generation of amyloid-β peptides (Aβ40 and Aβ42) by γ-secretase, with an approximate IC50 of 20 μM.[5] This finding indicates a potential, albeit less potent, role for this compound in modulating pathways relevant to neurodegenerative diseases.
Quantitative Data Summary
The inhibitory activity of this compound against its various targets has been quantified in several studies. The following tables summarize these findings for easy comparison.
Table 1: Inhibitory Potency of this compound against Kinase Targets
| Target | pIC50 | Reference |
| JAK3 | 7.1 | [1][2][3][4] |
| EGFR | 5.6 | [1][2][3][4] |
| JAK1 | 4.4 | [1][2][3][4] |
| Lck | < 5.0 | [4] |
| CDK4 | < 5.0 | [1][2][3] |
Table 2: Inhibitory Potency of this compound against Other Enzyme Targets
| Target | IC50 | Reference |
| TGM2 | 10 nM | [4] |
| γ-secretase (Aβ40/42 generation) | ~20 μM | [5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating specific signaling pathways. The primary pathway affected is the JAK/STAT pathway due to its potent inhibition of JAK3.
Inhibition of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signal transduction cascade for numerous cytokine receptors. This compound, by inhibiting JAK3, blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of signaling can impact immune cell development and function.
Cellular Effects of JAK3 Inhibition
In cellular contexts, this compound has been shown to block the phosphorylation of JAK3 induced by chemokines such as CCL19.[4] This inhibition of JAK3 activity consequently leads to a significant reduction in CCL19-induced cell migration and invasion in metastatic squamous cell carcinoma of the head and neck.[4]
Experimental Protocols
This section provides an overview of the methodologies used to characterize the biological activity of this compound. For full, detailed protocols, it is recommended to consult the original research articles.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound against various kinases is typically determined using an in vitro kinase assay.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of product formed is quantified, often using a luminescent or fluorescent readout.
-
General Procedure:
-
A reaction mixture is prepared containing the purified kinase (e.g., JAK3), a suitable substrate peptide, and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
This compound is added to the reaction mixture at various concentrations.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
A reagent to stop the reaction and detect the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) is added.
-
The signal (luminescence or fluorescence) is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Tissue Transglutaminase (TGM2) Inhibition Assay
The inhibitory effect of this compound on TGM2 activity can be assessed using a variety of methods, including a biotin-pentylamine incorporation assay.
-
Principle: This assay measures the Ca2+-dependent incorporation of biotin-pentylamine into a protein substrate (e.g., N,N-dimethylcasein) by TGM2. The amount of incorporated biotin is then quantified.
-
General Procedure:
-
Recombinant human TGM2 is incubated with the substrate, biotin-pentylamine, and Ca2+ in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound is added at various concentrations.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the protein is transferred to a membrane (e.g., by slot blotting).
-
The incorporated biotin is detected using streptavidin-horseradish peroxidase and a chemiluminescent substrate.
-
The signal is quantified, and the IC50 value is determined.
-
Cell-Based JAK3 Phosphorylation Assay
To assess the effect of this compound on JAK3 activity within a cellular context, a Western blot-based phosphorylation assay can be performed.
-
Principle: Cells are stimulated to induce JAK3 phosphorylation. The effect of this compound on the level of phosphorylated JAK3 is then measured by Western blotting.
-
General Procedure:
-
Cells expressing JAK3 (e.g., PCI-37B cells) are cultured to sub-confluency.
-
The cells are pre-treated with various concentrations of this compound for a specified time.
-
The cells are then stimulated with an agonist that induces JAK3 phosphorylation (e.g., CCL19).
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated JAK3 (p-JAK3) and a primary antibody for total JAK3 as a loading control.
-
The primary antibodies are detected with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate.
-
The band intensities are quantified to determine the relative level of p-JAK3.
-
Cell Migration and Invasion Assays
The functional consequence of JAK3 inhibition on cell motility can be evaluated using Transwell migration and invasion assays.
-
Principle: These assays measure the ability of cells to move across a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.
-
General Procedure for Invasion Assay:
-
The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cells are seeded into the upper chamber in serum-free media containing various concentrations of this compound.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum or CCL19).
-
The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Non-invading cells on the upper side of the membrane are removed with a cotton swab.
-
The invading cells on the lower side of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of invading cells is counted under a microscope.
-
References
- 1. Identification of Chemical Inhibitors to Human Tissue Transglutaminase by Screening Existing Drug Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Human Jak3 at Tyrosines 904 and 939 Positively Regulates Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Strategies towards in vivo imaging of active transglutaminase type 2 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
ZM39923: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM39923 is a potent small molecule inhibitor with significant implications for immunology research. Initially identified as a Janus kinase 3 (JAK3) inhibitor, its activity profile extends to other crucial cellular targets, including tissue transglutaminase (TGM2). This dual activity makes this compound a valuable tool for investigating a range of immunological processes, from cytokine signaling to cell migration and extracellular matrix modulation. It is important to note that this compound is a prodrug, which in neutral buffer conditions, converts to its active metabolite, ZM449829.[1][2] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
This compound primarily exerts its effects through the inhibition of two key enzyme families:
-
Janus Kinase (JAK) Family: this compound is a potent inhibitor of JAK3, a tyrosine kinase crucial for signal transduction from common gamma chain (γc) cytokine receptors, such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, this compound disrupts the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, thereby modulating immune cell activation, proliferation, and differentiation. This compound also exhibits inhibitory activity against JAK1 and the Epidermal Growth Factor Receptor (EGFR), albeit with lower potency.[3][4]
-
Transglutaminase (TGM) Family: this compound is a highly potent inhibitor of tissue transglutaminase (TGM2), a calcium-dependent enzyme involved in protein cross-linking, cell adhesion, migration, and extracellular matrix remodeling.[4][5] The inhibitory effect on TGM2 is significantly reduced in the presence of reducing agents like dithiothreitol (DTT).[1][2]
Quantitative Data
The inhibitory potency of this compound and its active metabolite, ZM449829, against various targets has been quantified in several studies. The following tables summarize the available data for easy comparison.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Notes |
| JAK3 | pIC50 | 7.1 | [3][4] |
| JAK3 | IC50 | 79 nM | [6] |
| JAK1 | pIC50 | 4.4 | [3][4] |
| JAK1 | IC50 | 40 µM | [6] |
| EGFR | pIC50 | 5.6 | [3][4] |
| EGFR | IC50 | 2.4 µM | [6] |
| TGM2 | IC50 | 10 nM | In the absence of DTT.[4][5][6] |
| TGM2 | IC50 | 10 µM | In the presence of 10 mM DTT.[1][2] |
| Factor XIIIa | IC50 | 25 nM | In the absence of DTT.[6] |
| CDK4 | pIC50 | < 5.0 | [3] |
| Lck | pIC50 | < 5.0 | [4] |
Table 2: Inhibitory Activity of ZM449829 (Active Metabolite)
| Target | Parameter | Value |
| JAK3 | IC50 | 0.158 µM |
| JAK1 | IC50 | 19.95 µM |
| EGFR | IC50 | 10 µM |
| TGM2 | IC50 | 5 nM |
| Factor XIIIa | IC50 | 6 nM |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes involving this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These protocols are based on established methods and can be adapted to specific research needs.
In Vitro JAK3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human JAK3 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of JAK3 enzyme in kinase assay buffer.
-
Prepare a solution of the peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for JAK3.
-
-
Kinase Reaction:
-
To each well of a 384-well plate, add 1 µL of the this compound dilution (or DMSO for control).
-
Add 2 µL of the JAK3 enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
In Vitro TGM2 Inhibition Assay (Colorimetric)
This protocol is based on commercially available TGM2 assay kits.
Materials:
-
Recombinant human TGM2 enzyme
-
TGM2 Assay Kit (including biotinylated peptide substrate, amine-coated microtiter plate, wash buffers, streptavidin-HRP, and substrate solution)
-
This compound (dissolved in DMSO)
-
Dithiothreitol (DTT)
-
CaCl₂
Procedure:
-
Prepare Reagents:
-
Reconstitute kit components as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound in an appropriate buffer.
-
-
Enzyme Reaction:
-
To the amine-coated microtiter wells, add the reaction buffer containing CaCl₂, DTT (if required), and the biotinylated peptide substrate.
-
Add the this compound dilutions or vehicle control.
-
Initiate the reaction by adding the TGM2 enzyme.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate at room temperature.
-
Wash the wells to remove unbound streptavidin-HRP.
-
Add the chromogenic substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.
-
Wound Healing Cell Migration Assay
This is a general protocol that can be adapted for specific cell lines.
Materials:
-
Cells of interest (e.g., PCI-37B)
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
24-well tissue culture plates
-
Sterile p200 pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once the cells are confluent, create a "scratch" in the monolayer with a sterile p200 pipette tip.
-
Wash the wells with serum-free medium to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh serum-free medium containing different concentrations of this compound or vehicle control.
-
Immediately acquire images of the wounds at time 0.
-
Incubate the plates and acquire images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure (cell migration) for each condition.
-
Boyden Chamber Cell Invasion Assay
This is a general protocol for assessing cell invasion through a basement membrane matrix.
Materials:
-
Cells of interest
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS or specific chemokines like CCL19)
-
This compound
-
Boyden chamber inserts (e.g., 8 µm pore size) coated with a basement membrane matrix (e.g., Matrigel)
-
24-well companion plates
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Chamber Preparation:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the inserts into the wells and incubate for 24-48 hours.
-
-
Staining and Quantification:
-
Remove the inserts and carefully wipe the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields under a microscope.
-
-
Data Analysis:
-
Quantify the number of invading cells for each condition and express the results as a percentage of the control.
-
Conclusion
References
ZM39923 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and polyglutamine disorders, represent a significant and growing unmet medical need. A key pathological feature across many of these conditions is the dysregulation of cellular signaling pathways, leading to inflammation, protein aggregation, and eventual neuronal cell death. This guide explores the therapeutic potential of ZM39923, a potent small molecule inhibitor, in the context of neurodegenerative disease models. This compound is primarily recognized as a selective inhibitor of Janus tyrosine kinase 3 (JAK3), a critical component of the JAK/STAT signaling pathway that governs immune and inflammatory responses.[1][2][3][4] Additionally, it exhibits potent inhibitory activity against tissue transglutaminase 2 (TGM2), an enzyme implicated in protein aggregation and apoptosis.[1][2][4] This dual-inhibitory action positions this compound as a compound of interest for mitigating key pathological cascades in neurodegeneration.
This document provides a comprehensive overview of this compound, including its mechanism of action, a summary of its activity from preclinical studies, and detailed protocols for evaluating its efficacy in neurodegenerative disease models.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and its selectivity profile. This data is crucial for designing experiments and interpreting results in the context of neurodegenerative disease research.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| JAK3 | Kinase Assay | pIC50 | 7.1 | [1][4] |
| JAK3 | Kinase Assay | IC50 | 79 nM | [3] |
| TGM2 | Enzyme Assay | IC50 | 10 nM | [1][3][4] |
| Factor XIIIa | Enzyme Assay | IC50 | 25 nM | [3] |
| γ-secretase | Cell-based Assay | Approx. IC50 | 20 µM | [2] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Parameter | Value | Reference |
| JAK1 | pIC50 | 4.4 | [1] |
| EGFR | pIC50 | 5.6 | [1] |
| CDK4 | pIC50 | < 5.0 | [1] |
| Lck | pIC50 | < 5.0 | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through the inhibition of the JAK3/STAT signaling pathway and TGM2. The following diagrams illustrate these pathways and the points of intervention by this compound.
Experimental Protocols
The following protocols provide a framework for assessing the neuroprotective effects of this compound in vitro. These can be adapted for various neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 1-2 hours.
-
Introduce a neurotoxic agent (e.g., hydrogen peroxide, oligomeric amyloid-beta) to induce cell death. Include appropriate controls (untreated cells, vehicle control, neurotoxin-only).
-
Incubate for an additional 24-48 hours.
-
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound and a neurotoxic agent as described in the cell viability protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status and expression levels of key proteins in the JAK/STAT and other relevant pathways.
Methodology:
-
Protein Extraction: Following treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JAK3, total JAK3, phospho-STAT3, total STAT3, Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound presents a compelling profile for investigation in neurodegenerative disease models due to its dual inhibition of JAK3 and TGM2. The JAK/STAT pathway is a key regulator of neuroinflammation, a process increasingly recognized as a driver of disease progression. By inhibiting JAK3, this compound may dampen the inflammatory cascade within the central nervous system. Furthermore, its inhibition of TGM2 could directly interfere with the pathological cross-linking of proteins that form aggregates in many neurodegenerative disorders. Preliminary evidence from a Drosophila model of Machado-Joseph disease and its effect on amyloid-beta production are encouraging.[2]
The experimental protocols detailed in this guide provide a robust framework for elucidating the neuroprotective potential of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can build a comprehensive understanding of its mechanism of action and therapeutic promise. Further in vivo studies in rodent models of neurodegeneration will be a critical next step to validate these in vitro findings and assess the translational potential of this compound.
References
ZM39923: A Technical Guide to its Role in the Disruption of STAT5 Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the compound ZM39923 and its role in the disruption of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This compound is a potent and specific inhibitor of Janus Kinase 3 (JAK3), a critical upstream kinase responsible for the phosphorylation and subsequent activation of STAT5. By inhibiting JAK3, this compound effectively blocks the downstream signaling cascade mediated by STAT5, which is pivotal in regulating gene expression involved in cell proliferation, differentiation, and survival, particularly in hematopoietic and immune cells. This document details the mechanism of action of this compound, presents its inhibitory activity in a structured format, provides comprehensive experimental protocols for studying its effects, and visualizes the signaling pathways and experimental workflows.
Introduction to the JAK3-STAT5 Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The pathway plays a crucial role in hematopoiesis, immune response, and inflammation. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are activated upon cytokine binding to their cognate receptors. This activation leads to the phosphorylation of the receptor, creating docking sites for STAT proteins.
Specifically, JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling through the common gamma chain (γc) of cytokine receptors, which is a component of the receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine stimulation, JAK3 phosphorylates STAT5, leading to its dimerization, nuclear translocation, and binding to specific DNA response elements in the promoters of target genes, thereby modulating their transcription. Dysregulation of the JAK3-STAT5 pathway is implicated in various diseases, including autoimmune disorders, immunodeficiencies, and hematological malignancies.
This compound: Mechanism of Action and Inhibitory Profile
This compound is a small molecule inhibitor that has been identified as a potent and selective inhibitor of JAK3. It functions as a prodrug, converting to its active metabolite, ZM449829, which exhibits inhibitory activity against JAK3. By targeting the ATP-binding site of JAK3, this compound and its active form prevent the phosphorylation of STAT5, thereby disrupting the downstream signaling cascade.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its active metabolite has been characterized against various kinases. The following table summarizes the available quantitative data.
| Compound | Target | Parameter | Value | Reference |
| This compound | JAK3 | pIC50 | 7.1 | [1][2] |
| JAK1 | pIC50 | 4.4 | [1] | |
| EGFR | pIC50 | 5.6 | [1] | |
| TGM2 | IC50 | 10 nM | [2] | |
| ZM449829 | JAK3 | pIC50 | Similar to this compound | [1] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Disruption of STAT5 Signaling by this compound
This compound serves as a valuable tool for investigating the physiological and pathological roles of the JAK3-STAT5 signaling pathway. Research has demonstrated that this compound effectively prevents the phosphorylation of STAT5 in response to cytokine stimulation. In a study on regulatory T cells (Tregs), this compound was shown to completely prevent the IL-2-induced phosphorylation of STAT5, leading to a rapid down-modulation of Foxp3, a key transcription factor for Treg function. This highlights the direct functional consequence of JAK3 inhibition by this compound on the STAT5 signaling pathway.
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK3-STAT5 signaling pathway and the point of intervention by this compound.
Caption: this compound disrupts STAT5 signaling by inhibiting JAK3.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on STAT5 signaling.
Western Blotting for Phospho-STAT5 (pSTAT5)
This protocol describes the detection of phosphorylated STAT5 in cell lysates by Western blotting.
Materials:
-
Cell line of interest (e.g., human T-lymphocytes, Ba/F3 cells)
-
Complete cell culture medium
-
Cytokine for stimulation (e.g., recombinant human IL-2)
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize in culture.
-
Starve cells of serum or specific cytokines for 4-12 hours, if necessary, to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-2) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSTAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-STAT5 antibody to confirm equal protein loading.
-
Experimental Workflow Diagram:
Caption: Workflow for pSTAT5 detection by Western blotting.
Intracellular Flow Cytometry for pSTAT5
This protocol allows for the quantitative analysis of pSTAT5 levels in specific cell populations within a heterogeneous sample.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
-
FACS buffer (PBS with 2% FBS)
-
Cytokine for stimulation (e.g., recombinant human IL-2)
-
This compound (and vehicle control)
-
Fixation buffer (e.g., 1.5% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated antibodies: anti-pSTAT5 (e.g., Alexa Fluor 647), and cell surface markers (e.g., CD4, CD8)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of your cells of interest.
-
Pre-treat cells with this compound or vehicle control for 1-2 hours in a 37°C incubator.
-
Stimulate cells with the appropriate cytokine for 15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding fixation buffer and incubating for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
-
Antibody Staining:
-
Wash the cells with FACS buffer.
-
Stain with the fluorochrome-conjugated anti-pSTAT5 antibody and any cell surface marker antibodies for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the median fluorescence intensity (MFI) of pSTAT5 in the cell populations of interest.
-
Experimental Workflow Diagram:
Caption: Workflow for pSTAT5 analysis by flow cytometry.
Conclusion
This compound is a well-characterized and specific inhibitor of JAK3 that serves as a powerful tool to investigate the roles of the JAK3-STAT5 signaling pathway. Its ability to effectively block the phosphorylation of STAT5 provides a clear mechanism for its observed biological effects. The experimental protocols detailed in this guide offer robust methods for researchers to study the impact of this compound and other potential inhibitors on this critical signaling cascade. A thorough understanding of how compounds like this compound disrupt STAT5 signaling is essential for the development of novel therapeutics for a range of diseases driven by aberrant JAK/STAT pathway activation.
References
Methodological & Application
Application Notes and Protocols for ZM39923 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZM39923 is a potent and cell-permeable small molecule inhibitor with dual activity against Janus kinase 3 (JAK3) and tissue transglutaminase 2 (TGM2). It also exhibits weaker inhibitory effects on JAK1 and the epidermal growth factor receptor (EGFR). Notably, this compound acts as a prodrug, converting to its active form, ZM449829, in neutral buffer conditions. This dual inhibitory profile makes this compound a valuable tool for investigating the roles of JAK3 and TGM2 in various cellular processes, including immune responses, cell proliferation, apoptosis, and migration. These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with a summary of its reported biological activities.
Data Presentation
The following table summarizes the in vitro inhibitory activities of this compound against its primary targets. This data is crucial for determining appropriate working concentrations for cell-based assays.
| Target | Parameter | Value | Species | Notes |
| JAK3 | pIC50 | 7.1 | - | |
| IC50 | 79 nM | - | Converted from pIC50 | |
| TGM2 | IC50 | 10 nM | Human | In the absence of DTT. |
| IC50 | 10 µM | Human | In the presence of 10 mM DTT. | |
| JAK1 | pIC50 | 4.4 | - | |
| EGFR | pIC50 | 5.6 | - | |
| γ-secretase | IC50 | ~20 µM | - | Inhibits generation of Aβ40 and Aβ42. |
Signaling Pathways
This compound primarily impacts two key signaling pathways: the JAK/STAT pathway through its inhibition of JAK3, and various pathways regulated by TGM2.
JAK3/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation. JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling downstream of receptors that utilize the common gamma chain (γc). Upon ligand binding, receptor-associated JAKs, including JAK3, become activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound-mediated inhibition of JAK3 blocks this cascade, preventing the phosphorylation and activation of downstream STATs, such as STAT5.
TGM2 Signaling Pathways
Tissue transglutaminase 2 (TGM2) is a multifunctional enzyme with roles in protein cross-linking, G-protein signaling, and as a scaffold protein. Its activity is implicated in cell adhesion, migration, survival, and extracellular matrix stabilization. TGM2 can be activated by Ca2+ and can influence various signaling pathways, including the AKT/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting TGM2, this compound can modulate these downstream effects.
Experimental Protocols
General Cell Culture and Reagent Preparation
1. Cell Culture:
-
PCI-37B cells, a metastatic squamous cell carcinoma of the head and neck (SCCHN) cell line, can be cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For other cell lines, use the recommended culture conditions.
2. Preparation of this compound Stock Solution:
-
This compound hydrochloride is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Preparation of Working Solutions:
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use.
-
Note that this compound is a prodrug and converts to its active form in neutral buffer. Pre-incubation in media before adding to cells is generally not required.
Experimental Workflow: Investigating the Effect of this compound on Cell Viability and Migration
This workflow outlines a series of experiments to characterize the effects of this compound on cancer cell viability and migration.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Materials:
-
96-well plates
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cells in culture
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50/2, IC50, 2xIC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
3. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Materials:
-
6-well or 12-well plates
-
Cells in culture
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a plate and grow until they form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh culture medium containing non-toxic concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
-
4. Western Blot for Phospho-STAT5
This technique is used to detect the phosphorylation status of STAT5, a downstream target of JAK3.
-
Materials:
-
Cells in culture
-
This compound
-
Cytokine to stimulate JAK3/STAT5 pathway (e.g., IL-2 for immune cells, CCL19 for some cancer cells)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT5 and anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Pre-treat cells with this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated STAT5 to total STAT5.
-
Conclusion
This compound is a versatile pharmacological tool for studying the roles of JAK3 and TGM2 in cell biology. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on cell viability, apoptosis, migration, and intracellular signaling. Researchers should optimize the experimental conditions, including drug concentration and incubation time, for their specific cell type and research question. The dual inhibitory nature of this compound should be considered when interpreting results, and further experiments may be necessary to dissect the relative contributions of JAK3 and TGM2 inhibition to the observed cellular phenotypes.
Application Notes and Protocols for In Vitro Assays Using ZM39923
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ZM39923, a potent inhibitor of Janus kinase 3 (JAK3) and tissue transglutaminase (TGM2), in various in vitro assays. The following sections offer summaries of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate the setup and execution of relevant assays.
Introduction to this compound
This compound is a valuable tool for studying the roles of JAK3 and TGM2 in cellular signaling and disease. It functions as a selective inhibitor of JAK3, a key enzyme in the JAK-STAT signaling pathway that is crucial for immune cell development and function[1]. The JAK-STAT pathway is activated by numerous cytokines and growth factors, leading to the transcription of genes involved in inflammation, immunity, and cancer[2][3]. This compound also potently inhibits tissue transglutaminase (TGM2), an enzyme involved in protein cross-linking[4][5]. Notably, this compound is considered a prodrug, as it breaks down in neutral buffer to form its active metabolite, ZM449829, which exhibits a similar inhibitory profile[6][7][8].
Quantitative Data Summary
The inhibitory activity of this compound against various kinases and enzymes has been characterized, with key quantitative data summarized in the table below. This information is essential for determining appropriate concentrations for in vitro experiments.
| Target | Parameter | Value | Reference |
| JAK3 | pIC50 | 7.1 | [4][5][8] |
| IC50 | 79 nM | [7] | |
| Tissue Transglutaminase (TGM2) | IC50 | 10 nM | [4][5] |
| EGFR | pIC50 | 5.6 | [5][8] |
| IC50 | 2.4 µM | [7] | |
| JAK1 | pIC50 | 4.4 | [5][8] |
| IC50 | 40 µM | [7] | |
| CDK4 | pIC50 | < 5.0 | [5][8] |
| IC50 | 10 µM | [7] |
Note: The pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway, highlighting the central role of JAK3 in response to cytokine stimulation and the subsequent activation of STAT proteins. This compound inhibits the phosphorylation and activation of JAK3, thereby blocking downstream signaling events.
References
- 1. CXCL9, CXCL10, and CCL19 synergistically recruit T lymphocytes to skin in lichen planus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 4. CCL19 enhances CD8+ T-cell responses and accelerates HBV clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Human Jak3 at Tyrosines 904 and 939 Positively Regulates Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-Cell Microscopy Reveals That Human T Cells Primarily Respond Chemokinetically Within a CCL19 Gradient That Induces Chemotaxis in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Frontiers | Biased Signaling of CCL21 and CCL19 Does Not Rely on N-Terminal Differences, but Markedly on the Chemokine Core Domains and Extracellular Loop 2 of CCR7 [frontiersin.org]
Application Notes and Protocols for ZM39923 in In Vitro Studies
These application notes provide detailed protocols for utilizing ZM39923, a potent inhibitor of Janus kinase 3 (JAK3) and tissue transglutaminase (TGM2), in various in vitro experimental settings.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
This compound acts as a prodrug, converting to the active inhibitor ZM449829 in neutral buffer.[4][5] It serves as a valuable tool for investigating the roles of JAK3 and TGM2 in cellular signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound against various kinases and its effective concentrations in different assays are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against Kinases
| Target | IC50 / pIC50 | Species | Assay Conditions |
| JAK3 | pIC50 = 7.1 | Not specified | Not specified |
| JAK1 | pIC50 = 4.4 | Not specified | Not specified |
| EGFR | pIC50 = 5.6 | Not specified | Not specified |
| TGM2 | IC50 = 10 nM | Human | In the absence of DTT |
| TGM2 | IC50 = 10 µM | Human | In the presence of 10 mM DTT |
| γ-secretase | IC50 ≈ 20 µM | Not specified | Purified γ-secretase |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line/System | Recommended Concentration Range | Notes |
| JAK3 Kinase Assay | Purified enzyme | 1 nM - 10 µM | To determine IC50 |
| TGM2 Activity Assay | Purified enzyme or cell lysate | 1 nM - 10 µM | Dependent on DTT presence |
| Cell-Based JAK3 Inhibition Assay | e.g., 32D/IL-2Rβ cells | 10 nM - 50 µM | Monitor STAT5 phosphorylation |
| γ-Secretase Activity Assay | Purified enzyme or cell-based | 1 µM - 100 µM | To determine IC50 |
| Cytotoxicity Assay | Various cell lines | 1 µM - 100 µM | To determine cytotoxic effects |
Signaling Pathway
The following diagram illustrates the canonical JAK3/STAT signaling pathway, which is a primary target of this compound.
Experimental Protocols
In Vitro JAK3 Kinase Assay
This protocol is designed to determine the IC50 of this compound against purified JAK3 enzyme.
Experimental Workflow Diagram
Materials:
-
Purified recombinant JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
In a 96-well plate, add 5 µL of each this compound dilution or DMSO (vehicle control).
-
Add 10 µL of JAK3 enzyme solution to each well.
-
Gently mix and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate peptide. Final concentrations should be optimized, but a starting point could be 10 µM ATP and 0.2 µg/µL substrate.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions (e.g., by measuring ADP production).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
Tissue Transglutaminase (TGM2) Activity Assay
This colorimetric assay measures the activity of TGM2, which is also inhibited by this compound.
Experimental Workflow Diagram
Materials:
-
Purified TGM2 or cell lysate containing TGM2
-
Assay buffer (consider with and without 10 mM DTT)
-
Biotinylated T26 peptide (amine-acceptor)
-
Amine-donor substrate coated on a microplate
-
This compound
-
DMSO
-
Calcium Chloride (CaCl2)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
To the wells of the amine-donor coated microplate, add the this compound dilutions or DMSO.
-
Add the TGM2 enzyme or cell lysate to each well.
-
Initiate the reaction by adding the biotinylated T26 peptide and CaCl2.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the wells three times with wash buffer.
-
Add Streptavidin-HRP conjugate and incubate for 15-30 minutes at 37°C.
-
Wash the wells three times with wash buffer.
-
Add TMB substrate and incubate in the dark for 5-15 minutes at room temperature.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percentage of TGM2 inhibition and determine the IC50.
Cell-Based JAK3 Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on JAK3 activity within a cellular context by measuring the phosphorylation of STAT5.
Logical Relationship Diagram
Materials:
-
32D/IL-2Rβ cell line (or other suitable cell line)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
Recombinant Interleukin-2 (IL-2)
-
Lysis buffer
-
Phospho-STAT5 antibody
-
Total STAT5 antibody
-
Secondary antibodies
-
Western blotting or ELISA reagents
Procedure:
-
Culture 32D/IL-2Rβ cells according to standard protocols.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with IL-2 (e.g., 10 ng/mL) for 15-30 minutes to activate the JAK3-STAT5 pathway.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated STAT5 and total STAT5 using Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or absorbance (for ELISA) and calculate the inhibition of STAT5 phosphorylation at each this compound concentration.
Considerations:
-
This compound Stability: this compound breaks down in neutral buffer with a half-life of approximately 36 minutes at pH 7.43 and 25°C. This should be taken into account when designing longer incubation experiments.
-
Prodrug Activity: this compound is a prodrug that converts to the active inhibitor ZM449829.[4][5]
-
Off-Target Effects: Be aware of the potential off-target effects of this compound, particularly on EGFR and γ-secretase, at higher concentrations.[4][5]
-
DTT Sensitivity: The inhibitory activity of this compound on TGM2 is significantly reduced in the presence of DTT.[5] The choice of buffer conditions is therefore critical for TGM2 assays.
References
- 1. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for ZM39923 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM39923 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway that plays a key role in immune cell development and function.[1][2][3] Dysregulation of JAK3 activity has been implicated in various autoimmune diseases and cancers, making it a significant target for therapeutic intervention. This compound also demonstrates potent inhibitory activity against tissue transglutaminase (TGM2).[1][4] Notably, this compound is known to function as a prodrug, converting to its active form, ZM449829, in neutral buffer solutions.[5][6] This document provides detailed application notes and protocols for the use of this compound in kinase activity assays.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against various kinases and other enzymes. This data is crucial for designing experiments and interpreting results.
| Target Kinase/Enzyme | pIC50 | IC50 | Notes |
| JAK3 | 7.1[1][2][3][4] | 79 nM[6] | Primary target; potent inhibition. |
| EGFR | 5.6[1][2][3] | 2.4 µM[6] | Weaker inhibition compared to JAK3. |
| JAK1 | 4.4[1][2][3] | 40 µM[6] | Significantly less potent inhibition than JAK3. |
| CDK4 | < 5.0[1][2][3] | > 10 µM[6] | Insignificant inhibition. |
| TGM2 | - | 10 nM[1][4] | Potent inhibition, independent of kinase activity. |
| Factor XIIIa | - | 25 nM[6] | Inhibition of another transglutaminase. |
Note: The pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. The potency against TGM2 is influenced by the presence of reducing agents like DTT.[5]
Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound, by inhibiting JAK3, blocks this cascade.
Experimental Protocols
General Considerations
-
Prodrug Activation: this compound converts to the active inhibitor ZM449829 in neutral buffer (t½ ≈ 36 minutes at pH 7.43, 25°C).[2][3] It is recommended to pre-incubate this compound in the assay buffer for at least 30-60 minutes before initiating the kinase reaction to ensure its conversion.
-
Solubility: this compound hydrochloride is soluble in DMSO.[2] Prepare a concentrated stock solution in DMSO and then dilute it in the aqueous assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid effects on enzyme activity.
-
ATP Concentration: The inhibitory effect of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. For IC50 determination, it is often recommended to use an ATP concentration close to the Km value for the specific kinase.
Protocol: In Vitro JAK3 Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits that measure ATP depletion (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™).
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
This compound hydrochloride
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Create a dilution series of this compound in kinase assay buffer. Remember to pre-incubate these dilutions for 30-60 minutes at room temperature to allow for conversion to ZM449829.
-
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the microplate.
-
Add 10 µL of recombinant JAK3 enzyme solution (diluted in kinase assay buffer to the desired concentration) to each well.
-
Gently mix and incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a reaction mixture containing ATP and the kinase substrate in the kinase assay buffer.
-
Add 10 µL of the reaction mixture to each well to initiate the kinase reaction.
-
Mix the plate gently and incubate for a predetermined time (e.g., 60 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Follow the instructions provided with the luminescence-based kinase assay kit. This typically involves:
-
Adding a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubating for a specified time (e.g., 40 minutes) at room temperature.
-
Adding a detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubating for another specified time (e.g., 30 minutes) at room temperature.
-
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors like this compound.
References
ZM39923: A Promising Tool for the Investigation of Polyglutamine (polyQ) Repeat Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyglutamine (polyQ) repeat disorders, such as Huntington's disease and various spinocerebellar ataxias, are a class of inherited neurodegenerative diseases characterized by the expansion of a CAG trinucleotide repeat in the coding region of specific genes. This results in the production of proteins with an abnormally long polyglutamine tract, leading to protein misfolding, aggregation, and neuronal cell death. A key enzyme implicated in the pathogenesis of these disorders is tissue transglutaminase (TGM2), which can catalyze the formation of isopeptide bonds, potentially contributing to the cross-linking and stabilization of protein aggregates. ZM39923 has emerged as a potent inhibitor of TGM2 and presents a valuable chemical tool for studying the role of this enzyme in polyQ diseases.
Mechanism of Action
This compound is a small molecule that functions as a potent, irreversible inhibitor of tissue transglutaminase (TGM2).[1] Its primary mechanism involves the covalent modification of the active site cysteine residue of TGM2, thereby blocking its cross-linking activity. By inhibiting TGM2, this compound can prevent the formation of covalent cross-links within and between polyQ-expanded proteins, which is hypothesized to be a critical step in the formation of stable, insoluble aggregates.
Beyond its role as a TGM2 inhibitor, this compound has also been identified as a JAK3 (Janus kinase 3) inhibitor. While this activity is noted, its direct relevance to the study of polyQ disorders is less established than its potent effect on TGM2.
Applications in polyQ Disorder Research
This compound serves as a critical tool for elucidating the role of TGM2-mediated protein aggregation in the pathology of polyQ disorders. Its application in preclinical research models allows for the investigation of the therapeutic potential of TGM2 inhibition.
Key Research Applications:
-
Inhibition of PolyQ Protein Aggregation: Studying the effect of this compound on the formation of polyQ protein aggregates in cellular and in vitro models.
-
Elucidation of Pathogenic Pathways: Investigating the downstream cellular consequences of TGM2 inhibition, such as effects on transcriptional dysregulation and mitochondrial function.[2][3]
-
In Vivo Efficacy Studies: Assessing the potential of this compound to mitigate neurodegeneration and improve survival in animal models of polyQ diseases, such as Drosophila models.[1][4]
-
Target Validation: Using this compound to validate TGM2 as a therapeutic target for the development of novel drugs for polyQ disorders.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available research.
| Parameter | Value | Species | Assay System | Reference |
| IC50 (TGM2) | 10 nM | Human | In vitro enzyme assay | [1] |
| In vivo Efficacy | Improved survival | Drosophila | PolyQ-expressing model | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Tissue Transglutaminase (TGM2) Inhibition Assay
This protocol is designed to assess the inhibitory activity of this compound on purified TGM2.
Materials:
-
Purified human TGM2
-
This compound
-
TGM2 substrate (e.g., N,N-dimethylcasein)
-
Biotinylated amine donor (e.g., biotin-cadaverine)
-
Streptavidin-coated microplates
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 5 mM CaCl2, 10 mM DTT)
-
Stop solution (e.g., 50 mM EDTA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagent (e.g., Streptavidin-HRP and a suitable chromogenic substrate)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in assay buffer to create a range of concentrations for IC50 determination.
-
In a microplate, add the TGM2 enzyme to the assay buffer.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the TGM2 substrate and biotinylated amine donor to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated product to bind.
-
Wash the plate with wash buffer to remove unbound reagents.
-
Add the detection reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Polyglutamine Aggregation Assay
This protocol outlines a method to evaluate the effect of this compound on the aggregation of a polyQ-expanded protein in a cell-based model.
Materials:
-
A suitable cell line expressing a fluorescently-tagged polyQ-expanded protein (e.g., HEK293 or PC12 cells expressing mCherry-HttQ74).
-
Cell culture medium and supplements.
-
This compound
-
Transfection reagent (if applicable).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Filter trap assay apparatus (dot blot manifold, nitrocellulose membrane).
-
Antibody against the polyQ protein or the fluorescent tag.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence.
Procedure:
-
Plate the cells at an appropriate density in multi-well plates.
-
If using a transient expression system, transfect the cells with the plasmid encoding the polyQ-expanded protein. For stable cell lines, induce protein expression if under an inducible promoter.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for a sufficient period to allow for protein expression and aggregation (e.g., 48-72 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Perform a filter trap assay to capture insoluble aggregates: a. Equilibrate the nitrocellulose membrane in lysis buffer. b. Assemble the dot blot manifold. c. Load an equal amount of total protein from each cell lysate into the wells. d. Apply a vacuum to pull the lysate through the membrane, trapping the insoluble aggregates. e. Wash the membrane with lysis buffer.
-
Perform immunodetection of the trapped aggregates: a. Block the membrane with a suitable blocking buffer. b. Incubate with the primary antibody. c. Wash and incubate with the HRP-conjugated secondary antibody. d. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the dot blot signals to determine the relative amount of aggregated protein in each treatment condition.
Protocol 3: Drosophila Model of Polyglutamine Neurodegeneration and Survival Assay
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a Drosophila model of polyQ disease.
Materials:
-
Drosophila strain expressing a polyQ-expanded protein in the nervous system (e.g., using the GMR-GAL4 or elav-GAL4 driver).
-
Standard Drosophila food.
-
This compound
-
Solvent for this compound (compatible with fly food).
-
Vials for fly culture.
-
Microscope for observing eye phenotype (if using GMR-GAL4).
Procedure:
-
Prepare Drosophila food containing various concentrations of this compound or the vehicle control. Ensure the compound is thoroughly mixed into the food.
-
Set up genetic crosses to generate progeny expressing the polyQ-expanded protein.
-
Transfer the newly eclosed adult flies to the vials containing the this compound-laced or control food.
-
Maintain the flies at a constant temperature (e.g., 25°C).
-
For neurodegeneration assessment (GMR-GAL4 models): a. At regular intervals, anesthetize a subset of flies from each treatment group. b. Examine the external eye morphology under a microscope to assess the degree of retinal degeneration (e.g., loss of pigmentation, ommatidial disorganization). c. Score the eye phenotype based on a predefined severity scale.
-
For survival assay: a. Monitor the vials daily and record the number of dead flies in each treatment group. b. Continue the assay until all flies have died. c. Generate survival curves (e.g., Kaplan-Meier curves) and perform statistical analysis (e.g., log-rank test) to determine if this compound treatment significantly extends the lifespan of the polyQ-expressing flies.
Visualizations
Caption: this compound inhibits TGM2, preventing polyQ aggregate cross-linking.
Caption: Workflow for assessing this compound's effect on polyQ aggregation in cells.
Caption: Logical flow of this compound's neuroprotective effect in a Drosophila model.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Electrical silencing of dendritic arborization neurons rescues toxic polyglutamine-induced locomotion defect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transglutaminase 2 mitigates transcriptional dysregulation in models of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Chemical Inhibitors to Human Tissue Transglutaminase by Screening Existing Drug Libraries - PMC [pmc.ncbi.nlm.nih.gov]
ZM39923 Hydrochloride Salt vs. Free Base: A Researcher's Guide to Experimental Application
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental use of ZM39923, a potent inhibitor of Janus kinase 3 (JAK3) and tissue transglutaminase (TGM2). A key consideration for researchers is the choice between the hydrochloride (HCl) salt and the free base form of this compound. These notes delineate the known characteristics of each form, offer detailed experimental protocols for its primary targets, and provide visualizations to clarify its mechanism of action and experimental workflows.
Introduction to this compound: A Tale of Two Forms
This compound is a small molecule inhibitor that has garnered significant interest for its dual inhibitory action against JAK3 and TGM2.[1][2][3] It is crucial to understand that this compound functions as a prodrug , spontaneously converting to its active metabolite, ZM449829 , in neutral buffer conditions.[4] This conversion is a critical factor in experimental design and data interpretation.
While the vast majority of commercially available this compound is the hydrochloride salt, understanding the theoretical differences between the salt and free base is essential for experimental success.
-
This compound Hydrochloride Salt: This is the most commonly used form in research. Hydrochloride salts of basic compounds are generally favored for their increased solubility and stability as a solid.[5] The enhanced solubility in aqueous buffers can be advantageous for preparing stock solutions and ensuring bioavailability in cell-based assays.[5]
-
This compound Free Base: The free base is the unreacted, neutral form of the molecule. While often less soluble in aqueous solutions compared to its HCl salt, it may be preferred in specific formulation studies or non-aqueous experimental setups. The choice of form can impact dissolution rates and bioavailability.[5]
Key Consideration: Due to the inherent instability of this compound in neutral pH and its conversion to the active compound ZM449829, the observed biological activity in most experiments is attributable to ZM449829.[4] Therefore, consistency in the choice of form and preparation of solutions is paramount for reproducible results.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, primarily derived from studies using the hydrochloride salt.
Table 1: Inhibitory Activity of this compound (as HCl salt)
| Target | IC50 / pIC50 | Notes |
| JAK3 | pIC50 = 7.1 (approx. 79 nM IC50)[2][4][6] | Primary target; potent inhibition. |
| TGM2 | IC50 = 10 nM[2][6] | Potent inhibition, particularly in the absence of reducing agents like DTT. |
| EGFR | pIC50 = 5.6 (approx. 2.5 µM IC50)[4][6] | Moderate inhibitory activity. |
| JAK1 | pIC50 = 4.4 (approx. 40 µM IC50)[4][6] | Weak inhibitory activity. |
| CDK4 | pIC50 < 5.0[7] | Negligible activity. |
| γ-secretase | Approx. IC50 of 20 μM[6] | Inhibits generation of Aβ40 and Aβ42. |
Table 2: Physicochemical Properties of this compound Forms
| Property | This compound Hydrochloride Salt | This compound Free Base |
| Molecular Formula | C₂₃H₂₅NO · HCl[4][7] | C₂₃H₂₅NO[3] |
| Molecular Weight | 367.91 g/mol [6][8] | 331.45 g/mol [3] |
| Solubility (DMSO) | Soluble to 100 mM[7] | Data not readily available, but expected to be high. |
| Solubility (Ethanol) | 8 mg/mL[6] | Data not readily available. |
| Solubility (Water) | Insoluble[6] | Expected to be less soluble than the HCl salt. |
| Stability | More stable as a solid.[5] In neutral buffer, breaks down to ZM449829 (t½ = 36 mins at pH 7.43, 25°C).[7] | Less stable as a solid.[5] Expected to have similar instability in neutral buffer. |
| CAS Number | 1021868-92-7[4][7] | 273727-89-2[1] |
Signaling Pathway
This compound primarily exerts its effects through the inhibition of the JAK/STAT pathway, a critical signaling cascade in cytokine-mediated immune responses.
Experimental Protocols
The following are detailed protocols for assays relevant to the study of this compound.
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound hydrochloride salt or free base
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 30 mM, or 100 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[6]
In Vitro JAK3 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on JAK3 kinase activity.
Materials:
-
Recombinant human JAK3 enzyme
-
STAT peptide substrate (e.g., a biotinylated STAT3-derived peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution
-
Kinase-Glo® Luminescent Kinase Assay Kit or similar ADP detection system
-
96-well white plates
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the this compound dilutions, recombinant JAK3 enzyme, and the STAT peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent ADP detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vitro Transglutaminase 2 (TGM2) Activity Assay
Objective: To measure the inhibitory effect of this compound on TGM2 activity.
Materials:
-
Recombinant human TGM2
-
TGM2 substrate (e.g., N,N-dimethylcasein)
-
Biotinylated cadaverine
-
Assay buffer (e.g., Tris-HCl, CaCl₂)
-
This compound stock solution
-
Streptavidin-coated plates
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
Protocol:
-
Coat a 96-well plate with the TGM2 substrate and block non-specific binding sites.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions, recombinant TGM2, and biotinylated cadaverine to the wells.
-
Incubate the plate at 37°C to allow the transamidation reaction to occur.
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-HRP conjugate to detect the incorporated biotinylated cadaverine.
-
After another wash step, add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The choice between this compound hydrochloride salt and its free base form will depend on the specific requirements of the experiment, with the hydrochloride salt being the more commonly used and better-characterized form due to its enhanced solubility. Researchers should be mindful of the compound's nature as a prodrug and its conversion to the active inhibitor ZM449829 in physiological conditions. The provided protocols offer a starting point for investigating the biological effects of this potent dual inhibitor of JAK3 and TGM2. Consistent and careful experimental design will ensure reliable and reproducible data.
References
- 1. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. abcam.com [abcam.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. content.abcam.com [content.abcam.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for ZM39923 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM39923 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function. It also exhibits inhibitory activity against tissue transglutaminase 2 (TGM2). These dual activities make this compound a valuable tool for investigating the roles of JAK3 and TGM2 in various physiological and pathological processes, including immune responses, inflammation, and neurodegenerative diseases. This document provides detailed application notes and protocols for the administration of this compound in animal models, based on available data for this compound and analogous JAK inhibitors.
Mechanism of Action
This compound primarily functions as an inhibitor of JAK3, with a reported pIC50 of 7.1. It displays significantly less activity against other kinases such as JAK1 (pIC50 = 4.4) and has almost no activity against JAK2.[1] The inhibition of JAK3 disrupts the JAK/STAT signaling pathway, which is crucial for the signal transduction of cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This pathway plays a vital role in the proliferation, differentiation, and survival of T cells, B cells, and Natural Killer (NK) cells.[2]
Additionally, this compound is a potent inhibitor of TGM2, with an IC50 of 10 nM.[3] TGM2 is a multifunctional enzyme involved in protein cross-linking, cell adhesion, and signal transduction. Its dysregulation has been implicated in various diseases, including celiac disease, neurodegenerative disorders, and cancer. It is important to note that this compound acts as a prodrug and breaks down in neutral buffer to form the active JAK3 inhibitor, ZM449829.[1][4]
Quantitative Data Summary
Due to the limited availability of direct in vivo studies for this compound in mammalian models, the following table provides a summary of its in vitro inhibitory concentrations and solubility, which are crucial for designing in vivo experiments. Data from a representative JAK inhibitor, Tofacitinib, is also included to provide a reference for potential in vivo administration parameters.
| Parameter | This compound | Tofacitinib (for reference) | Reference |
| Target(s) | JAK3, TGM2 | JAK1, JAK2, JAK3 | [1][3] |
| IC50 / pIC50 (JAK3) | pIC50: 7.1 | - | [3] |
| IC50 (TGM2) | 10 nM | Not Applicable | [3] |
| Solubility | DMSO: ≥ 47 mg/mL | - | MedChemExpress |
| H₂O: 1 mg/mL (requires sonication) | - | MedChemExpress | |
| Reference in vivo Dose (Oral) | Not established | 20 mg/kg (in rhesus macaques) | |
| Reference Vehicle | Not established | 0.5% methylcellulose in water |
Signaling Pathway
The primary signaling cascade inhibited by this compound is the JAK/STAT pathway, initiated by cytokine binding to their receptors.
Experimental Protocols
The following protocols are suggested based on common practices for administering poorly water-soluble kinase inhibitors to animal models and should be optimized for specific experimental needs.
Formulation of this compound for Oral Administration
Due to its low aqueous solubility, a suspension is the recommended formulation for oral gavage.
Materials:
-
This compound hydrochloride
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water or 10% (v/v) DMSO in corn oil. The choice of vehicle can influence the absorption and should be consistent within a study.
-
Mortar and pestle (optional, for grinding)
-
Sonicator
-
Vortex mixer
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
If starting with a crystalline solid, gently grind the this compound to a fine powder using a mortar and pestle.
-
Weigh the powdered this compound and transfer it to a sterile tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing using a vortex mixer.
-
To ensure a homogenous suspension, sonicate the mixture for 10-15 minutes.
-
Visually inspect the suspension for any large aggregates. If present, continue vortexing and sonicating until a fine, uniform suspension is achieved.
-
Prepare the formulation fresh daily before administration to ensure stability and homogeneity.
Experimental Workflow for Oral Gavage in Mice
This workflow outlines the key steps for a typical in vivo study involving the oral administration of this compound.
Protocol for Oral Gavage in Rodents
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Handle the animals gently to minimize stress. For mice, restrain by scruffing the neck and back to immobilize the head and prevent movement.
-
Dose Calculation: Weigh each animal before dosing to calculate the precise volume of the suspension to be administered.
-
Loading the Syringe: Gently swirl the this compound suspension to ensure homogeneity before drawing the calculated volume into the syringe.
-
Gavage Administration:
-
Hold the mouse in an upright position.
-
Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus (approximately at the level of the last rib), slowly administer the suspension.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring: Observe the animal for a few minutes after administration to ensure there are no signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration. Return the animal to its cage.
-
Record Keeping: Maintain detailed records of dosing times, volumes, and any observations.
Important Considerations
-
Dose-Response Studies: It is crucial to perform a dose-response study to determine the optimal therapeutic dose of this compound for the specific animal model and disease being investigated.
-
Toxicity: Monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. If toxicity is observed, the dose should be adjusted accordingly.
-
Pharmacokinetics: If resources permit, conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model. This will inform the optimal dosing regimen.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
While direct in vivo protocols for this compound are not extensively published, the information provided here, based on its physicochemical properties and data from analogous compounds, offers a solid foundation for its administration in animal models. Researchers are encouraged to adapt and optimize these protocols for their specific experimental designs, ensuring careful monitoring and adherence to ethical guidelines.
References
- 1. Use of hydrophobins in formulation of water insoluble drugs for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ZM39923 stability in neutral buffer solutions
Technical Support Center: ZM39923
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in neutral buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3), with a pIC50 of 7.1.[1][2][3] It also shows inhibitory activity against the epidermal growth factor receptor (EGFR) and JAK1, though to a lesser extent.[1][2][4] Additionally, this compound is a potent inhibitor of tissue transglutaminase 2 (TGM2), with an IC50 of 10 nM.[3] It functions as a prodrug, breaking down into its active form, ZM449829.[5]
Q2: Is this compound stable in neutral buffer solutions?
A2: No, this compound is known to be unstable in neutral buffer solutions.[1][2][4] It undergoes degradation to form ZM449829.[1][4]
Q3: What is the half-life of this compound in a neutral buffer?
A3: The half-life of this compound in a neutral buffer at pH 7.43 and 25°C is approximately 36 minutes.[1][2]
Q4: What is the degradation product of this compound?
A4: this compound breaks down to form ZM449829.[1][4] This breakdown product is also a potent inhibitor of JAK3.[4][5]
Q5: How should I store this compound?
A5: As a powder, this compound should be stored at -20°C for up to 3 years.[5] Stock solutions in solvent can be stored at -80°C for one year or at -20°C for one month.[5][6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound in neutral buffer during the experiment. | Prepare fresh solutions of this compound in an appropriate solvent immediately before use. Minimize the time the compound is in a neutral aqueous buffer. Consider the activity of the breakdown product, ZM449829, in your experimental design. |
| Lower than expected potency in cell-based assays. | The compound may have degraded prior to or during the assay. The presence of reducing agents, such as DTT, can reduce its inhibitory effect on TGM2.[5] | Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. If studying TGM2 inhibition, be aware of the dithiothreitol (DTT) concentration in your assay buffer, as it can significantly reduce the inhibitory activity of this compound.[5] |
| Difficulty dissolving this compound. | Use of an inappropriate solvent or moisture absorption by the solvent. | This compound is soluble in DMSO (up to 100 mM), DMF (10 mg/ml), and Ethanol (2 mg/ml).[1][4] For aqueous solutions, a co-solvent system such as DMF:PBS (pH 7.2) (1:2) can be used, though solubility is lower (0.25 mg/ml).[4] Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | pIC50 | IC50 | Notes |
| JAK3 | 7.1[1][2][3] | 79 nM[4] | Primary target. |
| EGFR | 5.6[1][2] | 2.4 µM[4] | Less potent inhibition. |
| JAK1 | 4.4[1][2] | 40 µM[4] | Weak inhibition. |
| TGM2 | - | 10 nM[3] | Potent inhibition in the absence of DTT.[5] |
| CDK4 | < 5.0[1][2] | 10 µM[4] | Insignificant inhibition. |
Table 2: Stability of this compound in Neutral Buffer
| Parameter | Value | Conditions |
| Half-life (t½) | 36 minutes[1][2] | pH 7.43, 25°C |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Neutral Buffer
This protocol outlines a method to determine the stability of this compound in a neutral buffer solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubator or water bath set to 25°C
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound hydrochloride in DMSO to a final concentration of 10 mM.
-
Prepare the working solution: Dilute the this compound stock solution in pre-warmed PBS (25°C) to a final concentration of 100 µM. Vortex briefly to mix.
-
Time-course incubation: Incubate the working solution at 25°C.
-
Sample collection: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the working solution.
-
Quench the reaction: Immediately mix the collected aliquot with an equal volume of cold ACN containing 0.1% TFA to stop the degradation process.
-
HPLC analysis:
-
Inject the quenched samples onto the C18 column.
-
Use a gradient elution method with mobile phase A (water with 0.1% TFA) and mobile phase B (ACN with 0.1% TFA).
-
Monitor the elution profile at an appropriate wavelength (e.g., 249 nm or 285 nm).
-
-
Data analysis:
-
Identify the peaks corresponding to this compound and its degradation product, ZM449829.
-
Calculate the peak area for this compound at each time point.
-
Plot the natural logarithm of the this compound peak area versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Degradation of this compound to its active form ZM449829 in neutral buffer.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound/ZM449829.
Caption: Workflow for assessing the stability of this compound in neutral buffer.
References
ZM39923 off-target effects on EGFR and JAK1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ZM39923. The information focuses on its off-target effects on EGFR and JAK1.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects on EGFR and JAK1?
A1: this compound is primarily known as a potent inhibitor of Janus kinase 3 (JAK3). However, it also exhibits inhibitory activity against other kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus kinase 1 (JAK1), though with lower potency compared to JAK3.[1][2][3][4] It is important to consider these off-target effects when designing experiments and interpreting results.
Q2: Is this compound a stable compound in experimental conditions?
A2: No, this compound is known to be unstable in neutral buffer solutions. It acts as a prodrug and breaks down to form ZM449829, which is also an inhibitor of JAK3.[1][3][5] This instability should be taken into account when preparing solutions and during assay incubation times.
Q3: How should I prepare and store this compound solutions?
A3: this compound hydrochloride is soluble in DMSO.[3] For in vivo experiments, stock solutions in DMSO can be further diluted in vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions should be stored at -20°C or -80°C and protected from moisture. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q4: What are the reported inhibitory concentrations of this compound against EGFR and JAK1?
A4: The inhibitory potency of this compound is often reported as pIC50 (the negative logarithm of the IC50). The reported values for its off-target effects are:
For comparison, its potency against its primary target, JAK3, is a pIC50 of 7.1.[1][2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected inhibition of the target kinase. | Degradation of this compound in aqueous buffer. | Prepare fresh solutions of this compound before each experiment. Minimize the time the compound spends in neutral pH buffers before addition to the assay. Consider using a stability-indicating assay to measure the concentration of the active compound over time. |
| Precipitation of the compound in the assay medium. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay system and does not cause precipitation. Solubility can be aided by gentle heating and/or sonication. | |
| Unexpected cellular effects or off-target signaling. | Inhibition of EGFR, JAK1, or other kinases like TGM2.[1][2] | Use a more selective inhibitor as a control to confirm that the observed phenotype is due to the intended target. Perform counter-screening against relevant off-targets (EGFR, JAK1) to understand the contribution of their inhibition to the observed effects. |
| The active metabolite, ZM449829, may have a different selectivity profile. | If possible, test ZM449829 directly in your assays to compare its effects with the parent compound, this compound. | |
| Difficulty dissolving this compound hydrochloride. | Improper solvent or concentration. | This compound hydrochloride is soluble in DMSO.[3] For aqueous solutions, the use of co-solvents and careful pH adjustment may be necessary. Always check the solubility information provided by the supplier. |
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound against its primary target and key off-targets.
| Target | pIC50 | IC50 | Reference |
| JAK3 | 7.1 | 79 nM | [1][2][3][4][5] |
| EGFR | 5.6 | 2.5 µM | [1][2][3][5] |
| JAK1 | 4.4 | 40 µM | [1][2][3][5] |
| TGM2 | - | 10 nM | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay for EGFR and JAK1
This protocol is a generalized procedure for determining the IC50 value of this compound against EGFR and JAK1 using a luminescence-based kinase assay.
Materials:
-
Recombinant human EGFR or JAK1 enzyme
-
Kinase substrate (e.g., a specific peptide for each kinase)
-
ATP
-
Kinase assay buffer
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the diluted this compound or DMSO (for the control).
-
Add the recombinant EGFR or JAK1 enzyme and the specific substrate.
-
Pre-incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 10-15 minutes).
-
-
Initiation of Kinase Reaction:
-
Add ATP to each well to start the kinase reaction.
-
Incubate the plate at 30°C for the recommended reaction time (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected by a luciferase-luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: this compound Stability Assessment in Aqueous Buffer
This protocol provides a method to assess the stability of this compound in a typical aqueous buffer using HPLC-MS/MS.
Materials:
-
This compound
-
DMSO
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the pre-warmed (37°C) phosphate buffer to the final desired concentration.
-
-
Incubation:
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately stop the degradation by adding a quenching solution, such as cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate any proteins or other insoluble material.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated HPLC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining this compound concentration against time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) of this compound in the buffer using the formula: t½ = 0.693 / k.
-
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and this compound Inhibition.
References
Technical Support Center: The Impact of Dithiothreitol (DTT) on ZM39923 Inhibition of Transglutaminase 2 (TGM2)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of the reducing agent Dithiothreitol (DTT) on the inhibition of Transglutaminase 2 (TGM2) by the inhibitor ZM39923.
Frequently Asked Questions (FAQs)
Q1: What is the general role of DTT in TGM2 activity assays?
A1: DTT is a reducing agent commonly included in TGM2 activity assays to maintain the enzyme in its active conformation. The catalytic activity of TGM2 is dependent on a free sulfhydryl group in its active site.[1] Under oxidizing conditions, disulfide bonds can form, leading to the inactivation of the enzyme. DTT prevents this oxidation, ensuring that the measured activity is a true representation of the enzyme's potential.
Q2: How does DTT affect the inhibitory potency of this compound on TGM2?
A2: The presence of DTT significantly reduces the inhibitory potency of this compound on TGM2. Research has shown that the IC50 value of this compound can increase by approximately 300-fold in the presence of DTT.[1] This suggests that the inhibitory mechanism of this compound is at least partially dependent on the redox state of TGM2.
Q3: What is the proposed mechanism behind DTT's effect on this compound inhibition?
A3: this compound is thought to inhibit TGM2 through a thiol-dependent mechanism.[1][2][3] This implies that the inhibitor may interact with or be influenced by the cysteine residues within the TGM2 enzyme. DTT, by maintaining these cysteine residues in a reduced state, may interfere with the binding or inhibitory action of this compound. However, the inhibition by this compound is not completely reversed by DTT, suggesting a complex and tight-binding inhibition mechanism.[1]
Q4: Should I include DTT in my TGM2 inhibition assays with this compound?
A4: The decision to include DTT depends on the specific research question.
-
To assess the intrinsic potency of this compound: It is advisable to perform the assay in the absence of DTT to determine the inhibitor's maximum potency.
-
To mimic intracellular reducing conditions: Including DTT may provide a more physiologically relevant assessment of the inhibitor's efficacy, as the intracellular environment is generally reducing.
-
For mechanistic studies: Comparing the IC50 values in the presence and absence of DTT can provide insights into the inhibitor's mechanism of action and its dependence on the enzyme's redox state.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Higher than expected IC50 value for this compound. | Presence of DTT or other reducing agents in the assay buffer. | 1. Review the composition of all buffers and reagents to ensure the absence of unintended reducing agents.2. Perform the assay without DTT to establish a baseline IC50 value.3. If DTT is necessary for enzyme activity, consider using a lower concentration and assess its impact on the IC50 value in a dose-dependent manner. |
| Inconsistent results between experiments. | Variability in the redox state of TGM2 due to handling or storage. | 1. Always include a consistent concentration of DTT in your assay buffer if you need to control for the redox state.2. Ensure proper storage of the TGM2 enzyme at -80°C and minimize freeze-thaw cycles.3. Aliquot the enzyme upon receipt to avoid repeated handling of the stock solution. |
| This compound shows no inhibition of TGM2. | 1. High concentration of DTT in the assay.2. Degradation of the inhibitor. | 1. As per the first point in this table, check and optimize the DTT concentration.2. Verify the integrity and concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
The following table summarizes the quantitative impact of DTT on the inhibitory potency (IC50) of this compound against TGM2.
| Inhibitor | Condition | IC50 (nM) | Fold Change in IC50 | Reference |
| This compound | Without DTT | 10 | - | [1] |
| This compound | With DTT | ~3000 | ~300 | [1] |
Experimental Protocols
Key Experiment: Determining the IC50 of this compound for TGM2 in the Presence and Absence of DTT
1. Materials:
-
Human recombinant TGM2
-
This compound
-
TGM2 substrate (e.g., N,N-dimethylcasein and biotinylated-cadaverine)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2
-
DTT (Dithiothreitol)
-
DMSO (Dimethyl sulfoxide)
-
Streptavidin-coated microplates
-
Wash Buffer: PBS with 0.05% Tween-20
-
Detection Reagent: HRP-conjugated anti-biotin antibody
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader
2. Methods:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. For the "With DTT" condition, add a final concentration of 1 mM DTT to the assay buffer.
-
Prepare a working solution of TGM2 in the assay buffer (with and without DTT).
-
Prepare a solution of the TGM2 substrates in the assay buffer.
-
-
Assay Procedure:
-
Add the this compound serial dilutions to the wells of the streptavidin-coated microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the TGM2 working solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated anti-biotin antibody and incubate at room temperature for 30 minutes.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP substrate and incubate in the dark until sufficient color development.
-
Stop the reaction by adding the Stop Solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of TGM2 activity against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Visualizations
References
Technical Support Center: ZM39923 Instability in Experimental Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the kinase inhibitor ZM39923. This document addresses the known degradation of this compound to ZM449829 in aqueous solutions and offers troubleshooting strategies and frequently asked questions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with using this compound in assays?
A1: this compound is known to be unstable in neutral aqueous buffers, where it degrades into its active metabolite, ZM449829. This degradation can lead to a changing concentration of the active compounds throughout the course of an experiment, potentially affecting the accuracy and reproducibility of results. This compound essentially acts as a prodrug for ZM449829.[1]
Q2: How quickly does this compound degrade?
A2: this compound has a half-life of approximately 36 minutes in a neutral buffer at pH 7.43 and 25°C.[2] This means that after 36 minutes, half of the initial amount of this compound will have converted to ZM449829.
Q3: What are the consequences of this degradation in my experiments?
A3: The degradation of this compound to ZM449829 results in a mixed population of inhibitors with differing activities against various kinases. While both compounds inhibit Janus kinase 3 (JAK3), their potencies against other kinases, such as EGFR and JAK1, differ. This can lead to a shifting target profile and potency over time, complicating the interpretation of experimental data.
Q4: How should I prepare and store this compound to minimize degradation?
A4: this compound should be stored as a powder at -20°C for up to 3 years. Stock solutions should be prepared in a dry, aprotic solvent such as DMSO. These stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments and aqueous-based assays, it is recommended to prepare working solutions fresh on the day of use.
Q5: Is the degradation product, ZM449829, also an active inhibitor?
A5: Yes, ZM449829 is a potent inhibitor of JAK3.[3][4] Both this compound and ZM449829 also inhibit tissue transglutaminase 2 (TGM2).[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in kinase assays.
-
Potential Cause: Degradation of this compound during the assay incubation period, leading to a lower effective concentration of the intended inhibitor and a rising concentration of ZM449829.
-
Troubleshooting Steps:
-
Minimize Incubation Time: If the experimental design allows, reduce the incubation time of this compound in aqueous buffer to a minimum.
-
Use of ZM449829 as a Control: Consider using ZM449829 as a control compound in your experiments. Since it is the stable, active metabolite, it can provide a baseline for the expected level of inhibition.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your assay buffer immediately before starting the experiment. Do not let the compound sit in aqueous solution for extended periods.
-
Assay at Lower pH (if possible): While not always feasible depending on the biological system, the degradation is pH-dependent. If your assay can tolerate a slightly acidic pH, this may slow the rate of degradation. However, the effect of pH on the target enzyme must be validated.
-
Issue 2: Variability in results between experimental repeats.
-
Potential Cause: Inconsistent timing in the preparation and use of this compound working solutions, leading to different ratios of this compound to ZM449829 at the start of each experiment.
-
Troubleshooting Steps:
-
Standardize Workflow: Implement a strict and consistent protocol for the timing of this compound dilution and addition to the assay plate.
-
Pre-incubation Considerations: Be mindful of any pre-incubation steps. If the inhibitor is pre-incubated with the enzyme in buffer, this will be a period of significant degradation. Account for this in your experimental design and interpretation.
-
Analytical Quantification: For critical experiments, consider using analytical techniques like LC-MS to quantify the relative amounts of this compound and ZM449829 in your assay samples under your specific experimental conditions.
-
Issue 3: Unexpected off-target effects or a different biological response than anticipated.
-
Potential Cause: The degradation of this compound to ZM449829 alters the selectivity profile of the inhibitor solution over time.
-
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Refer to the comparative kinase inhibition data (Table 1) to understand how the target profile changes as this compound converts to ZM449829.
-
Consider the Activity of ZM449829: Design your experiments and interpret your data with the understanding that the observed biological effect may be a composite of the activities of both this compound and ZM449829.
-
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound and ZM449829
| Target | This compound (pIC50) | ZM449829 (pIC50) |
| JAK3 | 7.1[1][2] | 6.8[4] |
| EGFR | 5.6[1][2] | 5.0[3][4] |
| JAK1 | 4.4[1][2] | 4.7[3][4] |
| CDK4 | < 5.0[2] | < 5.0[3][4] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound hydrochloride powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of this compound hydrochloride to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.68 mg of this compound (MW: 367.91 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
-
Protocol 2: General Kinase Assay with this compound
-
Materials: this compound DMSO stock solution, assay buffer (be aware of pH), kinase, substrate, ATP.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution on the day of the experiment.
-
Prepare serial dilutions of this compound in DMSO.
-
Immediately before adding to the assay plate, dilute the this compound DMSO dilutions into the final assay buffer.
-
Add the diluted this compound to the assay wells containing the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for the desired time, keeping in mind the 36-minute half-life of this compound in neutral buffer.
-
Stop the reaction and proceed with the detection method.
-
Note: It is critical to maintain a consistent time between the dilution of this compound into the aqueous assay buffer and the start of the reaction for all samples and plates.
-
Visualizations
Caption: Degradation pathway of this compound to ZM449829 in neutral aqueous buffer.
Caption: Recommended workflow for experiments using this compound to mitigate issues related to its instability.
Caption: Logical relationship between this compound instability and experimental outcomes.
References
Troubleshooting ZM39923 insolubility in aqueous media
This technical support center provides troubleshooting guidance for researchers and scientists working with ZM39923, a potent inhibitor of Janus kinase 3 (JAK3) and tissue transglutaminase (TGM2). This guide addresses common issues related to the solubility of this compound in aqueous media to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound hydrochloride in my aqueous buffer (e.g., PBS), and I see precipitation. What's happening?
A1: this compound hydrochloride is known to be sparingly soluble or insoluble in aqueous buffers.[1][2] Direct dissolution in aqueous media is not recommended. The observed precipitation is likely the undissolved compound.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: First, dissolve this compound hydrochloride in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of up to 100 mM.[3] Other options include ethanol and dimethylformamide (DMF).[4][5]
-
Serial Dilution: Once you have a clear stock solution, you can perform serial dilutions into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and even dispersion, which can help prevent precipitation.
-
Final Solvent Concentration: Be mindful of the final concentration of the organic solvent in your assay. For most cell-based assays, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q2: My this compound solution is initially clear in my cell culture media, but after some time, I observe precipitation. Why is this occurring?
A2: This is likely due to the compound's low solubility in the complex aqueous environment of cell culture media over time. Even if an initial clear solution is achieved, the compound can precipitate out as it equilibrates. Additionally, this compound is unstable in neutral buffers and breaks down, which could also affect its solubility characteristics.[3]
Troubleshooting Steps:
-
Visual Inspection: Before and during your experiment, visually inspect your solutions for any signs of precipitation.
-
Sonication: Brief sonication of the final diluted solution can help to break up small aggregates and improve dispersion. However, this may not prevent eventual precipitation.[6]
-
Consider Co-solvents: For certain applications, especially for in vivo studies, the use of co-solvents and excipients can improve solubility.
Q3: I've prepared my this compound solution correctly, but I'm not seeing the expected biological activity. Could this be related to solubility?
A3: Yes, poor solubility can lead to a lower effective concentration of the inhibitor in your assay than intended. If the compound has precipitated, it is not available to interact with its target.
Troubleshooting Steps:
-
Confirm Stock Solution Clarity: Ensure your initial stock solution in the organic solvent is completely dissolved before proceeding with dilutions.
-
Optimize Final Concentration: Use the lowest effective concentration of this compound to minimize the risk of precipitation.
-
Compound Stability: Be aware that this compound breaks down in neutral buffer (t½ = 36 mins, pH 7.43, 25°C) to form ZM 449829, which is also a JAK3 inhibitor.[3][4] This degradation is an inherent property of the molecule and should be considered in your experimental design.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 47 mg/mL (~127.75 mM) | [6] |
| 30 mg/mL (81.54 mM) | [1] | |
| 5 mg/mL | [4][5] | |
| Soluble to 100 mM | [3] | |
| Ethanol | 8 mg/mL | [1] |
| 2 mg/mL | [4][5] | |
| Dimethylformamide (DMF) | 10 mg/mL | [4][5] |
| Water | Insoluble | [1][2] |
| 1 mg/mL (requires sonication) | [6] | |
| DMF:PBS (pH 7.2) (1:2) | ~0.25 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).[1]
-
Vortex the solution until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] It is recommended to use the solution within one month when stored at -20°C and within six months at -80°C.[6]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your aqueous assay buffer or cell culture medium.
-
To minimize precipitation, add the stock solution dropwise to the buffer while gently vortexing or mixing.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system.
Protocol 3: Formulation for In Vivo Studies
For in vivo applications, a co-solvent formulation may be necessary to achieve a homogeneous suspension.
-
Example Formulation 1: Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Dissolve this compound in DMSO first, then add the other components sequentially with thorough mixing. This can yield a clear solution of ≥ 2.5 mg/mL.[6]
-
Example Formulation 2: A suspension can be made using CMC-Na (sodium carboxymethyl cellulose). For a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of a CMC-Na solution and mix thoroughly.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Recommended workflow for preparing this compound solutions.
References
Potential for ZM39923 to interfere with other signaling pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ZM39923. The information is tailored for researchers, scientists, and drug development professionals to address potential issues related to the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Janus kinase 3 (JAK3), a member of the Janus family of tyrosine kinases.[1][2] It is a potent inhibitor of JAK3 and is often used in studies investigating the role of the JAK/STAT signaling pathway.[3]
Q2: Is this compound a stable compound in experimental conditions?
A2: No, this compound is a prodrug that degrades in neutral buffer to its active form, ZM449829.[1] This is an important consideration for experimental design, particularly in cell-based assays where the compound may be incubated for extended periods.
Q3: What are the known off-targets of this compound?
A3: The most significant off-target of this compound is tissue transglutaminase (TGM2), which it inhibits with high potency.[1][2] It also exhibits weaker inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Janus kinase 1 (JAK1).[1] It shows minimal to no activity against JAK2, Lck, and CDK4.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause 1: Off-target effect through TGM2 inhibition.
-
Troubleshooting Steps:
-
Validate TGM2 inhibition: Perform a TGM2 activity assay in your experimental system to confirm that this compound is inhibiting TGM2 at the concentrations used.
-
Use a structurally unrelated TGM2 inhibitor: Treat cells with a different TGM2 inhibitor to see if it recapitulates the observed phenotype.
-
Rescue experiment: If possible, overexpress a this compound-insensitive mutant of TGM2 to see if it reverses the phenotype.
-
-
-
Possible Cause 2: Off-target effect through EGFR inhibition.
-
Troubleshooting Steps:
-
Assess EGFR pathway activation: Perform a western blot to check the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK) in the presence of this compound.[4][5]
-
Compare with a selective EGFR inhibitor: Use a well-characterized, potent, and selective EGFR inhibitor to determine if it produces a similar phenotype.
-
-
-
Possible Cause 3: Prodrug conversion and stability.
-
Troubleshooting Steps:
-
Time-course experiment: Analyze the phenotypic and signaling effects at different time points after this compound addition to account for the conversion to ZM449829.
-
Pre-incubation of the compound: Pre-incubate this compound in a neutral buffer before adding it to the cells to allow for conversion to the active form, and compare the effects with freshly prepared this compound.
-
-
Issue 2: Difficulty in attributing the observed effect solely to JAK3 inhibition.
-
Possible Cause: Confounding effects from TGM2 or EGFR inhibition.
-
Troubleshooting Steps:
-
Dose-response comparison: Perform a dose-response curve for the inhibition of JAK3 phosphorylation (e.g., pSTAT3) and compare it with the dose-response for the cellular phenotype. A significant discrepancy may suggest off-target effects.
-
Use a more selective JAK3 inhibitor: If available, use a structurally distinct and more selective JAK3 inhibitor as a control to confirm that the phenotype is indeed JAK3-dependent.
-
siRNA/shRNA knockdown: Knock down the expression of JAK3, TGM2, or EGFR individually and then treat with this compound to dissect the contribution of each target to the observed phenotype.
-
Cellular Thermal Shift Assay (CETSA): Perform CETSA to confirm the engagement of this compound with JAK3, TGM2, and EGFR in your cellular model at the effective concentrations.[6][7][8]
-
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target and known off-targets.
| Target | Potency (pIC50) | Potency (IC50) | Notes |
| JAK3 | 7.1 | ~79 nM | Primary Target |
| TGM2 | - | ~10-25 nM | Potent Off-Target. Inhibition is reduced in the presence of DTT.[1] |
| EGFR | 5.6 | ~2.5 µM | Weaker Off-Target |
| JAK1 | 4.4 | ~40 µM | Weaker Off-Target |
| JAK2 | - | No significant activity | |
| Lck | <5.0 | >10 µM | No significant activity |
| CDK4 | <5.0 | >10 µM | No significant activity |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for JAK3 Inhibition
This protocol is a general guideline for assessing the inhibitory activity of this compound against purified JAK3 enzyme.
Materials:
-
Recombinant active JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
ATP
-
JAK3-specific substrate peptide (e.g., a peptide containing a tyrosine residue that is a known substrate for JAK3)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the this compound dilutions. Include a vehicle control (DMSO).
-
Add the JAK3 enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Protocol 2: TGM2 Activity Assay
This protocol provides a general method for measuring TGM2 activity and its inhibition by this compound.
Materials:
-
Cell lysates or purified TGM2
-
TGM2 assay buffer (e.g., Tris-HCl buffer containing CaCl2 and DTT)
-
TGM2 substrates (e.g., biotinylated T26 peptide and an amine donor)[10]
-
This compound
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Coat a 96-well plate with the amine donor substrate.
-
Add the cell lysates or purified TGM2 to the wells, followed by the this compound dilutions or vehicle control.
-
Initiate the reaction by adding the biotinylated T26 peptide and CaCl2.
-
Incubate for a specified time at 37°C.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of TGM2 inhibition and determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to confirm the binding of this compound to its targets in a cellular environment.[6][7]
Materials:
-
Cells of interest
-
This compound
-
PBS and lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blotting reagents and antibodies for JAK3, TGM2, and EGFR
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels of JAK3, TGM2, and EGFR in the soluble fraction by western blotting.
-
A shift in the melting curve (the temperature at which the protein denatures and aggregates) in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathways
Caption: this compound's interactions with signaling pathways.
Experimental Workflow
Caption: Troubleshooting workflow for this compound off-target effects.
Logical Relationships
References
- 1. selleckchem.com [selleckchem.com]
- 2. JAK3 inhibitor IV | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Inhibition of the JAK/STAT signali ... | Article | H1 Connect [archive.connect.h1.co]
- 4. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. novusbio.com [novusbio.com]
How to control for ZM39923 prodrug conversion in experiments
Welcome to the technical support center for ZM39923. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prodrug that converts to its active form, ZM449829.[1] ZM449829 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway.[1][2][3][4][5] This pathway is crucial for signaling by various cytokines and is involved in immune responses and cell proliferation.[6][7][8] By inhibiting JAK3, ZM449829 can block the phosphorylation of downstream targets like STAT5, thereby modulating immune cell function.[1][5] this compound has also been shown to inhibit tissue transglutaminase 2 (TGM2).[9]
Q2: Why is controlling for the conversion of this compound important for my experiments?
A2: this compound is unstable in neutral buffer conditions and rapidly converts to its active form, ZM449829.[9] The half-life of this compound is approximately 36 minutes at pH 7.43 and 25°C. This conversion is a critical experimental variable. If not controlled for, it can lead to inconsistent results and misinterpretation of data, as the concentration of the active compound will change over the course of the experiment.
Q3: How can I minimize the conversion of this compound when preparing stock solutions?
A3: To minimize premature conversion of this compound, it is crucial to prepare stock solutions in an anhydrous, aprotic solvent such as DMSO. It is recommended to use fresh, high-quality DMSO. Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
Q4: What are the key differences in activity between this compound and its active form, ZM449829?
A4: Both this compound and ZM449829 inhibit JAK3. However, their potency against other kinases can differ. The inhibitory activity of this compound against tissue transglutaminase 2 (TGM2) is significantly reduced in the presence of the reducing agent dithiothreitol (DTT).[9]
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Problem: You are observing high variability in your experimental results when using this compound.
Possible Causes and Solutions:
-
Prodrug Conversion: The conversion of this compound to ZM449829 in your cell culture medium is likely the primary source of variability.
-
Solution: Minimize the incubation time of this compound in the medium before adding it to the cells. Prepare fresh dilutions of this compound in your medium immediately before each experiment. For longer-term experiments, consider using the active form, ZM449829, directly.
-
-
Cell Culture Media Components: Components in your cell culture media, such as amino acids or reducing agents, may affect the stability of this compound.[10]
-
Solution: If possible, test the stability of this compound in your specific cell culture medium using HPLC or LC-MS. If significant degradation is observed, consider using a simpler, serum-free medium for the duration of the drug treatment.
-
-
pH of Culture Medium: The pH of your cell culture medium can influence the rate of this compound conversion.
-
Solution: Ensure your incubator's CO2 levels are stable and that the medium is properly buffered to maintain a consistent physiological pH.
-
Quantitative Data Summary
| Compound | Target | IC50 / pIC50 | Notes | Reference |
| This compound | JAK3 | pIC50 = 7.1 | Prodrug | [9] |
| JAK1 | pIC50 = 4.4 | [9] | ||
| EGFR | Modest Potency | [9] | ||
| TGM2 | IC50 = 25 nM (in the absence of DTT) | Activity is DTT-sensitive | [9] | |
| TGM2 | IC50 = 10 µM (in the presence of 10 mM DTT) | Activity is DTT-sensitive | [9] | |
| ZM449829 | JAK3 | pIC50 = 6.8 | Active Metabolite | [1] |
| JAK1 | pIC50 = 4.7 | [1] | ||
| EGFR | pIC50 = 5.0 | [1] |
Key Experimental Protocols
Protocol 1: General Guidelines for In Vitro Cell-Based Assays
-
Stock Solution Preparation:
-
Dissolve this compound hydrochloride in anhydrous DMSO to a concentration of 10-50 mM.
-
Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Thaw an aliquot of the this compound stock solution immediately before use.
-
Prepare serial dilutions of this compound in your cell culture medium. To minimize conversion, add the diluted compound to your cells as quickly as possible.
-
For short-term assays (e.g., up to 4 hours), the conversion of this compound may be manageable.
-
For longer-term assays (e.g., 24 hours or more), the majority of the effect will be due to the active form, ZM449829. In such cases, using ZM449829 directly is recommended for more controlled experimental conditions.
-
-
Controls:
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
If possible, include a positive control with the active form, ZM449829, to compare the effects.
-
Protocol 2: Monitoring this compound Conversion by HPLC (General Approach)
This protocol provides a general framework. Specific parameters will need to be optimized for your particular HPLC system and column.
-
Sample Preparation:
-
Incubate this compound at your desired concentration in cell-free culture medium at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the medium.
-
Immediately stop the conversion by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV detection at a wavelength determined by the absorbance maxima of this compound and ZM449829.
-
Quantification: Generate standard curves for both this compound and ZM449829 to quantify their concentrations in the samples.
-
Visualizations
Caption: Experimental workflow for handling the this compound prodrug to minimize and account for its conversion.
Caption: The JAK3-STAT5 signaling pathway and the inhibitory action of ZM449829.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
ZM39923 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and storage of ZM39923. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Recommendations for both solid and solution forms are summarized below.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 3 years[1] | Store in a dry, dark place. |
| +4°C | Short-term | Desiccate[2][3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
| -20°C | Up to 1 month[1][4] | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
2. Is this compound sensitive to light?
While there is no specific data available on the photosensitivity of this compound, it is standard laboratory practice to protect all research compounds from light, especially those with known instabilities. Therefore, it is strongly recommended to store this compound powder and solutions in light-protected vials (e.g., amber vials) or in a dark location to minimize potential photodegradation.
3. I am observing variable or lower than expected activity of this compound in my assays. What could be the cause?
Several factors could contribute to reduced or inconsistent activity of this compound. Consider the following troubleshooting steps:
-
Improper Storage: Verify that the compound has been stored according to the recommendations (see FAQ #1). Exposure to moisture or repeated freeze-thaw cycles can degrade the compound.
-
Solution Instability: this compound is known to be unstable in neutral buffer solutions. At a pH of 7.43 and a temperature of 25°C, it has a half-life of approximately 36 minutes, breaking down into its active metabolite, ZM449829.[3] For consistent results, prepare fresh working solutions in your assay buffer immediately before use.
-
Solvent Quality: If using DMSO to prepare stock solutions, ensure it is of high quality and anhydrous, as moisture can reduce the solubility and stability of the compound.[1]
4. What is the degradation product of this compound and is it active?
This compound acts as a prodrug and degrades in neutral buffer to form the active inhibitor ZM449829.[1][5] Both this compound and ZM449829 exhibit inhibitory activity against Janus kinase 3 (JAK3).[1][5]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a general method to assess the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound hydrochloride
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution in the aqueous buffer of interest to a final concentration of 100 µM.
-
Time-Course Incubation: Incubate the working solution at the desired temperature (e.g., 25°C or 37°C).
-
Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the working solution.
-
HPLC Analysis: Immediately analyze the collected aliquots by HPLC to quantify the remaining amount of this compound and the formation of the degradation product, ZM449829.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its half-life in the specific buffer.
Visualizations
References
Interpreting unexpected results with ZM39923 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZM39923. Our aim is to help you interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Janus kinase 3 (JAK3).[1][2][3] It is also a potent inhibitor of tissue transglutaminase (TGM2).[1][3] It shows weaker inhibitory effects on other kinases such as EGFR and JAK1, and insignificant inhibition of tyrosine kinases like Lck and CDK4.[1][3]
Q2: I am seeing effects that are not consistent with JAK3 inhibition. What could be the cause?
Unexpected effects could arise from this compound's off-target inhibition of TGM2.[1][4] Additionally, this compound is known to be unstable in neutral buffer solutions and can break down into ZM449829, which also inhibits JAK3 and TGM2.[2][5] This chemical instability could lead to variability in the concentration of the active compound during your experiment.
Q3: How should I prepare and store this compound solutions?
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1] For in vitro stock solutions, it is best to dissolve this compound in DMSO.[2]
Q4: Is this compound considered a prodrug?
Yes, this compound can be considered a prodrug because it decomposes in neutral buffer to form ZM449829, which is also a potent JAK3 inhibitor.[4]
Troubleshooting Unexpected Results
Scenario 1: Weaker than expected inhibition of JAK3 signaling.
Possible Cause 1: Degradation of this compound. this compound is unstable in neutral pH buffers, with a half-life of about 36 minutes at pH 7.43 and 25°C.[2]
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound immediately before each experiment.
-
Minimize the time the compound spends in neutral buffer before being added to your cells or assay.
-
Consider using a lower pH buffer for a short period if your experimental system allows, though this may impact cell viability.
-
Possible Cause 2: Suboptimal solubility.
-
Troubleshooting Steps:
Scenario 2: Observation of effects unrelated to the JAK/STAT pathway.
Possible Cause: Off-target effects on TGM2. this compound is a potent inhibitor of tissue transglutaminase (TGM2).[1][4]
-
Troubleshooting Steps:
-
Review the literature for the role of TGM2 in your experimental model to determine if the observed phenotype could be attributed to its inhibition.
-
Use a structurally different JAK3 inhibitor that does not inhibit TGM2 as a negative control to confirm that the observed effects are specific to JAK3 inhibition.
-
Directly measure TGM2 activity in your system with and without this compound treatment.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases and Enzymes
| Target | Potency (pIC50) | Potency (IC50) | Reference(s) |
| JAK3 | 7.1 | 79 nM | [1][2][5] |
| TGM2 | - | 10 nM | [1][4] |
| EGFR | 5.6 | 2.4 µM | [2][4][5] |
| JAK1 | 4.4 | 40 µM | [2][4][5] |
| CDK4 | < 5.0 | > 10 µM | [2][5] |
Experimental Protocols
General Protocol for In Vitro Kinase Assay
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution to the desired concentrations in the appropriate assay buffer.
-
Add the recombinant kinase (e.g., JAK3) to the assay plate.
-
Add the this compound dilutions to the wells and incubate for a predetermined time.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After incubation, stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibody, ADP-Glo™ Kinase Assay).
General Protocol for Cell-Based Assays
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound (prepared fresh).
-
Incubate the cells for the desired treatment duration.
-
Lyse the cells and perform downstream analysis, such as Western blotting for phosphorylated STAT proteins or other relevant signaling molecules.
Visualizations
Caption: this compound inhibits the JAK3/STAT signaling pathway and TGM2.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Validation & Comparative
A Comparative Guide: ZM39923 and Tofacitinib in T-Cell Activation
For researchers and drug development professionals navigating the landscape of immunomodulatory compounds, understanding the nuanced differences between inhibitors of the Janus kinase (JAK) signaling pathway is critical. This guide provides a detailed comparison of two such inhibitors, ZM39923 and tofacitinib, with a focus on their impact on T-cell activation. While both molecules target the JAK-STAT pathway, their selectivity and the extent of their effects on T-lymphocyte function present key distinctions for consideration in research and therapeutic development.
Mechanism of Action: Targeting the JAK-STAT Pathway
T-cell activation is a cornerstone of the adaptive immune response, initiated by T-cell receptor (TCR) and co-stimulatory molecule engagement. This triggers a cascade of intracellular signaling events, prominently featuring the JAK-STAT pathway, which is crucial for cytokine signaling that governs T-cell differentiation, proliferation, and effector functions. Both this compound and tofacitinib exert their immunomodulatory effects by inhibiting JAK enzymes, thereby interfering with this critical signaling cascade.
Tofacitinib is a first-generation, non-selective JAK inhibitor, often described as a "pan-JAK" inhibitor. It primarily targets JAK1 and JAK3, with moderate activity against JAK2.[1][2] By inhibiting these kinases, tofacitinib effectively blocks the signaling of a wide range of cytokines that are pivotal for T-cell activation and differentiation, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[2]
This compound , in contrast, is characterized as a more selective JAK3 inhibitor.[3][4] It also displays some inhibitory activity against JAK1, but with significantly less potency.[5] This selectivity for JAK3 suggests a more targeted approach to immunosuppression, as JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in lymphocyte development and function through its association with the common gamma chain (γc) of cytokine receptors.
Below is a diagram illustrating the points of intervention for both this compound and tofacitinib within the JAK-STAT signaling pathway.
Comparative Performance Data
Direct comparative studies on the effects of this compound and tofacitinib on T-cell activation are limited in publicly available literature. However, by compiling data from independent studies, a comparative overview of their inhibitory profiles can be established.
| Parameter | This compound | Tofacitinib | Reference |
| Target(s) | Primarily JAK3, with weaker inhibition of JAK1. Also inhibits TGM2. | JAK1, JAK2, JAK3 (Pan-JAK inhibitor) | [3][4][5],[1][2] |
| JAK3 IC50 / pIC50 | pIC50: 7.1 (approximately 79 nM) | IC50: 1-5 nM | [3][6],[1] |
| JAK1 IC50 / pIC50 | pIC50: 4.4 (approximately 40 µM) | IC50: 112 nM | [5],[7] |
| JAK2 IC50 | Minimal activity reported | IC50: 20 nM | [5],[7] |
| Effect on T-Cell Proliferation | Data not readily available | Dose-dependent inhibition of CD4+ and CD8+ T-cell proliferation. | [8] |
| Effect on Cytokine Production | Data not readily available | Reduces production of IFN-γ, IL-2, IL-17, and TNF-α by T-cells. | [2][9] |
Note: IC50 (half maximal inhibitory concentration) and pIC50 (-log(IC50)) values can vary between different assay conditions. The data presented here are for comparative purposes.
Effects on T-Cell Activation and Function
Tofacitinib:
Extensive research has demonstrated the profound effects of tofacitinib on T-cell function. In vitro studies have shown that tofacitinib impairs the activation, proliferation, and production of effector molecules in both naive and memory CD4+ and CD8+ T-cells.[8] Specifically, it has been shown to:
-
Inhibit T-cell proliferation: Tofacitinib dose-dependently suppresses the proliferation of T-lymphocytes following stimulation.[8]
-
Reduce cytokine production: It significantly decreases the secretion of key pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-2, and IL-17 from activated T-cells.[2][9]
-
Impair T-helper cell differentiation: By blocking JAK1 and JAK3, tofacitinib interferes with the signaling of cytokines that drive the differentiation of naive T-cells into various effector subsets, such as Th1 and Th17.
-
Modulate T-cell homing: Some studies suggest that tofacitinib can affect the expression of adhesion molecules on T-cells, potentially impacting their ability to migrate to sites of inflammation.[10]
This compound:
Specific data on the effects of this compound on T-cell activation, proliferation, and cytokine production are not as extensively documented as for tofacitinib. Based on its mechanism as a potent JAK3 inhibitor, it is anticipated that this compound would significantly impact T-cell function, particularly processes dependent on cytokines that signal through the common gamma chain (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21). These cytokines are critical for lymphocyte development, survival, and proliferation. The more selective nature of this compound for JAK3 over other JAK isoforms might translate to a more targeted immunomodulatory effect with a potentially different side-effect profile compared to broader-spectrum JAK inhibitors like tofacitinib.
Experimental Protocols
To aid researchers in the evaluation of these and other JAK inhibitors, detailed methodologies for key experiments are provided below.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T-cell division in response to stimulation.
Workflow:
Detailed Steps:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Label T-cells with CFSE: Resuspend PBMCs in PBS and incubate with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the staining by adding fetal bovine serum (FBS).
-
Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well plate. Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation. Add varying concentrations of this compound, tofacitinib, or a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Cytokine Production Assay (ELISA or CBA)
This assay quantifies the secretion of specific cytokines by activated T-cells.
Detailed Steps:
-
T-Cell Isolation and Activation: Isolate T-cells from PBMCs using negative selection magnetic beads. Activate the purified T-cells with anti-CD3/CD28 beads or plate-bound antibodies in the presence of different concentrations of the test inhibitors.
-
Supernatant Collection: After 24-72 hours of incubation, centrifuge the culture plates and collect the supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a Cytometric Bead Array (CBA) in conjunction with flow cytometry.
Conclusion
Both this compound and tofacitinib are potent inhibitors of the JAK-STAT pathway, a critical signaling hub in T-cell activation. Tofacitinib, as a pan-JAK inhibitor, has a broad inhibitory effect on multiple cytokine pathways, leading to a comprehensive suppression of T-cell function. This compound, with its selectivity for JAK3, offers a more targeted approach, which may have distinct consequences for lymphocyte biology and potential therapeutic applications.
The choice between these inhibitors will depend on the specific research question. For broad immunosuppression, tofacitinib provides a well-characterized option. For studies focused on the specific role of JAK3 in T-cell function or for exploring more targeted immunomodulatory strategies, this compound presents an intriguing alternative. Further head-to-head comparative studies are necessary to fully elucidate the differential effects of these two compounds on T-cell activation and to guide their future applications in research and medicine.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for mapping T cell activation using single-cell RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tofacitinib treatment of rheumatoid arthritis increases senescent T cell frequency in patients and limits T cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Different in vitro proliferation and cytokine‐production inhibition of memory T‐cell subsets after calcineurin and mammalian target of rapamycin inhibitors treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of ZM39923: A Comparative Guide to TGM2 Inhibition
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide on the validation of ZM39923 as a potent inhibitor of Tissue Transglutaminase 2 (TGM2). This guide offers a detailed comparison of this compound with other known TGM2 inhibitors, supported by experimental data and detailed protocols to aid in research and development.
This compound, initially identified as a JAK3 inhibitor, has demonstrated significant inhibitory activity against TGM2 with a reported IC50 of 10 nM.[1] Its metabolite, ZM449829, exhibits even greater potency with an IC50 of 5 nM.[1] This guide provides a critical analysis of these findings and presents a comparative landscape of alternative TGM2 inhibitors.
Comparative Efficacy of TGM2 Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected small molecule inhibitors against TGM2. The data, presented as IC50 and, where available, Ki values, has been compiled from various scientific publications.
| Inhibitor | Type | IC50 | Ki | Reference |
| This compound | Reversible, Thiol-dependent | 10 nM | - | [1] |
| ZM449829 (metabolite of this compound) | Partially Reversible | 5 nM | - | |
| Tyrphostin 47 | Partially Reversible | µM range | - | |
| Vitamin K3 | Reversible | µM range | - | |
| Cystamine | Competitive Amine | - | - | [2] |
| GK921 | Non-competitive | 7.71 µM | - | [1] |
| KCC009 | Irreversible | - | - | [1] |
| ZED-1227 | Irreversible | 45 nM | - | [1] |
| TG53 | Competitive | 10 µM | 4.15 µM | [3] |
| Suvigletistat | - | <0.5 µM | - | [1] |
| NTU281 | - | - | - | [1] |
| AA10 | Irreversible | - | - | [1] |
| NC9 | Irreversible | - | - | [1] |
| VA4 | Irreversible | - | - | [1] |
Note: The inhibitory mechanism of some compounds is yet to be fully elucidated. The potency of reversible inhibitors is often characterized by the inhibition constant (Ki), while the half-maximal inhibitory concentration (IC50) is a common measure for all types of inhibitors.
Experimental Validation Protocols
To ensure the reproducibility and accuracy of findings, this guide provides detailed experimental protocols for two common in vitro assays used to determine TGM2 activity and its inhibition.
Colorimetric Assay for TGM2 Inhibition
This assay measures the incorporation of a primary amine into a glutamine-containing substrate, a reaction catalyzed by TGM2. The resulting product can be colorimetrically quantified.
Materials:
-
Purified recombinant human TGM2
-
TGM2 substrate (e.g., N-carbobenzoxy-L-glutaminyl-glycine)
-
Amine donor (e.g., hydroxylamine)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and DTT)
-
Stop Solution (e.g., ferric chloride solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, TGM2 substrate, and amine donor.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding purified TGM2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 525 nm) using a microplate reader.
-
Calculate the percentage of TGM2 inhibition for each inhibitor concentration and determine the IC50 value.
Fluorescent Assay for TGM2 Inhibition
This assay utilizes a quenched fluorescent substrate that, upon cleavage by TGM2, releases a fluorophore, leading to an increase in fluorescence intensity.
Materials:
-
Purified recombinant human TGM2
-
Quenched fluorescent TGM2 substrate (e.g., Abz-APE(g-cad-Dnp)QEA)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing NaCl, CaCl2, and DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the assay buffer and pre-warm it to 37°C.
-
Dilute the fluorescent substrate in the assay buffer.
-
Add the test inhibitor at various concentrations to the wells of the black microplate.
-
Add the diluted substrate and purified TGM2 enzyme to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., λex = 320 nm, λem = 420 nm).
-
Determine the initial reaction rates from the linear portion of the fluorescence curves.
-
Calculate the percentage of TGM2 inhibition for each inhibitor concentration and determine the IC50 value.
Mechanism of TGM2 Activation and Inhibition
TGM2 is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins.[4] This cross-linking activity is crucial in various cellular processes, including cell adhesion, extracellular matrix stabilization, and signal transduction.[4] The activation of TGM2 is tightly regulated and involves a conformational change upon calcium binding.
The following diagram illustrates the general workflow for assessing TGM2 inhibition:
Caption: Workflow for TGM2 Inhibition Assay.
TGM2 is involved in multiple signaling pathways, including those mediated by growth factors and cytokines.[5] For instance, TGM2 can influence the IL-6/JAK/STAT3 signaling pathway, which is implicated in cell proliferation and survival.[6] Inhibition of TGM2 by molecules like this compound can, therefore, have significant downstream effects on these cellular processes.
The diagram below depicts a simplified signaling pathway involving TGM2 and the point of inhibition by this compound:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]
- 4. What are TGM2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of TGM2 in T-cell lymphoblastic lymphoma via regulation of IL-6/JAK/STAT3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of ZM39923 against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase cross-reactivity profile of ZM39923, a known inhibitor of Janus kinase 3 (JAK3) and tissue transglutaminase 2 (TGM2). Due to the limited availability of comprehensive public data on the kinome-wide selectivity of this compound, this document summarizes the existing inhibition data and contrasts it with the well-characterized profile of tofacitinib, a clinically approved pan-JAK inhibitor. This comparison aims to offer researchers a valuable resource for interpreting experimental results and guiding future research involving this compound.
Kinase Inhibition Profile: this compound vs. Tofacitinib
The following table summarizes the known inhibitory activities of this compound and tofacitinib against a selection of kinases. It is important to note that the data for this compound is limited to a small number of kinases, whereas a more extensive dataset is available for tofacitinib.
| Kinase Target | This compound Inhibition | Tofacitinib Inhibition (IC50, nM) |
| Primary Targets | ||
| JAK3 | pIC50: 7.1 (approx. 79 nM)[1] | 1[2] |
| TGM2 | IC50: 10 nM[3][4] | Data not available |
| JAK Family Kinases | ||
| JAK1 | pIC50: 4.4 (approx. 40,000 nM)[1][5] | 112[2] |
| JAK2 | Almost no activity[5] | 20[2] |
| TYK2 | Data not available | 410 |
| Other Kinases | ||
| EGFR | pIC50: 5.6 (approx. 2,512 nM)[1] | >10,000 |
| Lck | pIC50 < 5.0 (>10,000 nM)[3][4] | 1,800 |
| CDK4 | pIC50 < 5.0 (>10,000 nM)[1][3][4] | >10,000 |
Note: pIC50 values were converted to approximate IC50 values in nM for comparison. The selectivity of this compound for JAK3 over JAK1 is significant, though its potency is less than that of tofacitinib. It is also a potent inhibitor of the non-kinase enzyme TGM2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Inhibition Assays
Kinase selectivity profiling is crucial for characterizing the specificity of small molecule inhibitors. A common method for this is the KINOMEscan™ assay, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, typically by quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.
General Protocol (based on KINOMEscan™ methodology):
-
Kinase Preparation: A panel of human kinases are expressed, typically as fusions with a DNA tag for detection.
-
Compound Preparation: Test compounds (e.g., this compound, tofacitinib) are serially diluted to a range of concentrations.
-
Binding Assay: Kinases are incubated with the immobilized ligand and the test compound in multi-well plates.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The bound kinase is eluted, and the attached DNA tag is quantified by qPCR.
-
Data Analysis: The amount of bound kinase is compared to a DMSO control to determine the percent inhibition. IC50 or Kd values are then calculated from the dose-response curves.
Transglutaminase 2 (TGM2) Inhibition Assay
The inhibitory activity of this compound against TGM2 can be assessed using a fluorescence-based assay that measures the incorporation of a fluorescently labeled substrate into a protein.
Principle: The assay quantifies the calcium-dependent crosslinking activity of TGM2. A primary amine-containing fluorescent probe acts as a substrate for TGM2, which incorporates it into a glutamine-containing protein substrate. The resulting increase in fluorescence is proportional to TGM2 activity.
General Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl with CaCl2), recombinant human TGM2, a glutamine-containing substrate (e.g., N,N-dimethylcasein), and a fluorescent amine substrate (e.g., monodansylcadaverine).
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Enzyme Reaction: In a multi-well plate, combine the TGM2 enzyme, the glutamine substrate, and the test compound.
-
Initiation of Reaction: Initiate the reaction by adding the fluorescent amine substrate.
-
Incubation: Incubate the reaction at 37°C for a specified period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition based on the fluorescence signal in the presence of the inhibitor compared to a DMSO control. Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow for Kinase Profiling
References
A Comparative Analysis of ZM39923 and ZM449829 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of two closely related small molecule inhibitors, ZM39923 and its active metabolite, ZM449829. Both compounds have garnered interest for their potent inhibitory effects on Janus kinase 3 (JAK3) and tissue transglutaminase 2 (TGM2), enzymes implicated in various immunological and neurodegenerative disorders. This document summarizes their quantitative inhibitory activities, details the experimental protocols for activity assessment, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of this compound and ZM449829 has been evaluated against a panel of kinases and transglutaminases. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and the pIC50 values, which represent the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Table 1: Kinase Inhibitory Profile
| Compound | Target | pIC50 | IC50 (nM) | Selectivity Notes |
| This compound | JAK3 | 7.1 | 79[1] | Potent inhibitor of JAK3.[2][3][4][5] |
| JAK1 | 4.4 | 40,000[1] | Weak inhibitory effect on JAK1.[2][5] | |
| EGFR | 5.6 | 2,400[1] | Moderate inhibitory effect on EGFR.[2][5] | |
| CDK4 | < 5.0 | > 10,000[1] | Insignificant inhibition of CDK4.[2][5] | |
| Lck | < 5.0 | > 10,000 | Insignificant inhibition of Lck.[6] | |
| ZM449829 | JAK3 | - | 158[7] | Selective for JAK3 over EGFR and JAK1.[7] |
| JAK1 | - | 19,950[7] | ||
| EGFR | - | 10,000[7] |
Table 2: Transglutaminase Inhibitory Profile
| Compound | Target | IC50 (nM) | Conditions |
| This compound | TGM2 | 10[1][2][4][5] | In the absence of DTT.[1] |
| Factor XIIIa | 25[1] | In the absence of DTT.[1] | |
| ZM449829 | TGM2 | 5[7][8] | In the absence of DTT. |
| Factor XIIIa | 6[7] | In the absence of DTT. |
It is important to note that this compound is a prodrug that breaks down in neutral buffer to form ZM449829.[1][3] This conversion should be considered when interpreting in vitro and in vivo experimental results.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
JAK3 Inhibition Assay
The protocol for determining the potency of inhibitors against Janus kinase 3 typically involves a phosphorylation assay.
Principle: The assay measures the ability of a compound to inhibit the catalytic activity of JAK3, which is its ability to phosphorylate a substrate.
Materials:
-
Recombinant human JAK3 enzyme
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds (this compound, ZM449829)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter enzyme or a fluorescent probe)
-
Microtiter plates
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The recombinant JAK3 enzyme is incubated with the test compounds in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method. For example, in an ELISA-based format, the phosphorylated peptide is captured on an antibody-coated plate, and a labeled secondary antibody is used for detection.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Tissue Transglutaminase 2 (TGM2) Inhibition Assay
The inhibitory activity against TGM2 is commonly assessed using a colorimetric or fluorescent assay that measures the incorporation of a primary amine into a glutamine-containing substrate.[7]
Principle: This assay quantifies the Ca2+-dependent crosslinking activity of TGM2.[8]
Materials:
-
Purified human TGM2
-
Substrate 1: A glutamine-containing peptide or protein (e.g., N-CBZ-Gln-Gly)
-
Substrate 2: A primary amine (e.g., hydroxylamine or a labeled amine like 5-(biotinamido)pentylamine)
-
Test compounds (this compound, ZM449829)
-
Assay buffer (e.g., Tris-HCl, CaCl2, DTT)
-
Detection reagent (e.g., for a colorimetric assay with hydroxylamine, a solution of ferric chloride)
-
Microtiter plates
Procedure:
-
TGM2 is pre-incubated with the test compounds at various concentrations in the assay buffer in the absence of Ca2+ to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of Ca2+ and the substrates (e.g., N-CBZ-Gln-Gly and hydroxylamine).
-
The reaction mixture is incubated for a set time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, for instance, by adding EDTA or by acidification.
-
The product of the reaction is quantified. In the case of the hydroxylamine-based assay, the formation of a hydroxamate product is measured colorimetrically after the addition of ferric chloride.
-
The IC50 values are determined by analyzing the dose-response relationship between the inhibitor concentration and the enzymatic activity.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the JAK/STAT signaling pathway, the mechanism of action of this compound and ZM449829, and a typical experimental workflow for inhibitor screening.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. cusabio.com [cusabio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Identification of Chemical Inhibitors to Human Tissue Transglutaminase by Screening Existing Drug Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of chemical inhibitors to human tissue transglutaminase by screening existing drug libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cell Death: A Comparative Guide to ZM39923-Induced Apoptosis in Cancer Cell Lines
For researchers, scientists, and professionals in drug development, confirming the apoptotic mechanism of a novel compound is a critical step. This guide provides a comparative framework for evaluating the pro-apoptotic efficacy of ZM39923, a hypothetical apoptosis inducer, against established alternatives. Detailed experimental protocols and quantitative data from representative compounds in various cancer cell lines are presented to support your research.
This guide will utilize Venetoclax (a BCL-2 inhibitor), Mapatumumab (a TRAIL receptor agonist), and AT7519 (a CDK inhibitor) as comparators to illustrate the data presentation and experimental methodologies required to characterize a new apoptosis-inducing agent like this compound.
Performance Comparison of Apoptosis-Inducing Agents
The efficacy of apoptosis-inducing agents can be quantified and compared across several key metrics, including the half-maximal inhibitory concentration (IC50), the percentage of apoptotic cells determined by Annexin V/PI staining, and the fold change in caspase activity.
Table 1: IC50 Values of Apoptosis-Inducing Agents in Various Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) |
| BCL-2 Inhibitor | Venetoclax | OCI-AML3 (AML) | >1 |
| THP-1 (AML) | >1 | ||
| MV4;11 (AML) | <1 | ||
| MOLM13 (AML) | <1 | ||
| MDA-MB-231 (Breast) | ~60 | ||
| MCF-7 (Breast) | ~36 | ||
| TRAIL-R Agonist | Mapatumumab | Colo205 (Colorectal) | 0.8 µg/mL |
| CDK Inhibitor | AT7519 | MCF-7 (Breast) | 0.04 |
| SW620 (Colorectal) | 0.94 | ||
| MM.1S (Multiple Myeloma) | 0.5 | ||
| Palbociclib | KB-3-1 (Cervical) | 5.014 | |
| SW620 (Colorectal) | 3.921 | ||
| HEK293 (Embryonic Kidney) | 4.071 |
Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Induction of Apoptosis Measured by Annexin V/PI Staining
Annexin V staining identifies cells in the early stages of apoptosis, while Propidium Iodide (PI) stains late apoptotic and necrotic cells. The data represents the percentage of apoptotic cells (Annexin V positive) following treatment.
| Compound Class | Compound | Cancer Cell Line | Treatment Concentration & Duration | % Apoptotic Cells (Annexin V+) |
| BCL-2 Inhibitor | Venetoclax | T-ALL (Primary cells) | Not specified | Significantly increased vs. control[1] |
| B-ALL (Primary cells) | Not specified | Significantly increased vs. control[1] | ||
| TRAIL-R Agonist | Mapatumumab | T24, 253J, J82 (Bladder) | 100 ng/mL, 12h (with Epirubicin) | Significantly increased vs. control |
| CDK Inhibitor | AT7519 | U251 (Glioblastoma) | 0.4 µM, 48h | ~78% |
| U87MG (Glioblastoma) | 0.4 µM, 48h | ~70% |
Table 3: Caspase Activity Following Treatment
Caspases are a family of proteases that are essential for the execution of apoptosis. Caspase-Glo® assays measure the activity of specific caspases (e.g., caspase-3/7, -8, -9), and the results are often presented as a fold change relative to untreated controls.
| Compound Class | Compound | Cancer Cell Line | Assay | Fold Change in Caspase Activity |
| BCL-2 Inhibitor | Venetoclax | AML Cells | Western Blot (Cleaved Caspase-3) | Increased cleavage vs. control[2] |
| TRAIL-R Agonist | Mapatumumab | Bladder Cancer Cells | Western Blot (Cleaved Caspase-8, -9, -3) | Significantly activated with Epirubicin |
| CDK Inhibitor | AT7519 | Th-MYCN Tumors (in vivo) | IHC (Cleaved Caspase-3) | Increased vs. control[1] |
| ARTS-021 | SCLC cell lines | Caspase 3/7 Activity Assay | Dose-dependent increase |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols for the key assays are provided below.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin-Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cancer cells with this compound or comparator compounds for the desired time.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution.
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained and single-stained controls for setting compensation and gates.
-
Data analysis will quadrant the cell population into:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled multiwell plates suitable for luminescence readings
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate and treat with this compound or comparator compounds. Include untreated and vehicle-treated controls.
-
-
Assay Protocol:
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other measurements.
-
Calculate the fold change in caspase activity by dividing the luminescence of treated samples by the luminescence of the vehicle control.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect the cleavage of key apoptotic proteins, such as PARP and caspase-3, which is a hallmark of apoptosis.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Treat cells as required, then wash with cold PBS and lyse in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensity and normalize to the loading control to compare protein levels between samples.
-
Visualizing the Process: Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and the underlying biological pathways.
Caption: Experimental workflow for confirming apoptosis.
Caption: Simplified overview of apoptosis signaling pathways.
References
A Researcher's Guide to Orthogonal Validation of ZM39923's Mechanism of Action
This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of ZM39923, a potent inhibitor of Janus kinase 3 (JAK3) and tissue transglutaminase (TGM2). In drug discovery, relying on a single assay can be misleading. Orthogonal methods, which employ distinct physical principles to measure a biological event, are crucial for robustly confirming a compound's target engagement and its functional consequences. This document is intended for researchers, scientists, and drug development professionals seeking to design rigorous validation strategies.
Primary Mechanism of Action of this compound
This compound is a small molecule inhibitor with a dual mechanism of action. It is recognized primarily as a potent inhibitor of JAK3, a key enzyme in the JAK/STAT signaling pathway that is critical for cytokine receptor signaling.[1][2][3] Additionally, this compound has been identified as a potent inhibitor of tissue transglutaminase (TGM2).[1][4] It is also important to note that this compound acts as a prodrug, breaking down in neutral buffer to form ZM449829, which also inhibits JAK3 and TGM2.[2][4]
Initial characterization of such inhibitors typically involves in vitro enzymatic assays. The data below summarizes the reported inhibitory activities of this compound against its primary targets and other kinases.
| Target | Parameter | Value | Reference |
| JAK3 | pIC50 | 7.1 | [1][4][5] |
| TGM2 | IC50 | 10 nM | [1][5] |
| EGFR | pIC50 | 5.6 | [4][5] |
| JAK1 | pIC50 | 4.4 | [4][5] |
| CDK4 | pIC50 | < 5.0 | |
| Lck | pIC50 | < 5.0 | [5] |
Orthogonal Validation Strategy
To confidently validate this compound's mechanism of action, a multi-pronged approach is essential. This involves confirming direct physical binding to the target proteins (target engagement) and verifying the downstream cellular consequences of this binding. We will compare several biophysical and cell-based methods that provide independent lines of evidence.
Biophysical Methods for Direct Target Engagement
Biophysical assays directly measure the interaction between a compound and its protein target.[6][7][8] These methods are label-free and provide quantitative data on binding affinity and thermodynamics.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment.[9][10][11] It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[10]
Experimental Protocol:
-
Cell Treatment: Culture cells (e.g., a lymphocyte cell line expressing endogenous JAK3) and treat with either vehicle (DMSO) or various concentrations of this compound for a specified time (e.g., 1-3 hours).[12]
-
Heating: Aliquot the cell suspensions and heat them at a range of different temperatures for a short duration (e.g., 3 minutes).[10]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (JAK3 or TGM2) remaining at each temperature using Western blotting or mass spectrometry.
-
Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (ΔTagg) in the presence of this compound indicates target engagement.[13]
| Parameter | Description | Expected Outcome for this compound |
| Tagg (Vehicle) | The temperature at which 50% of the target protein aggregates in control cells. | Baseline melting temperature for JAK3/TGM2. |
| Tagg (this compound) | The melting temperature of the target protein in this compound-treated cells. | Increased Tagg compared to vehicle. |
| ΔTagg | The difference in melting temperature (Tagg this compound - Tagg Vehicle). | A positive ΔTagg value, confirming stabilization. |
B. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding kinetics and affinity of interactions in real-time.[14][15][16] It involves immobilizing the target protein (ligand) on a sensor chip and flowing the compound (analyte) over the surface.
Experimental Protocol:
-
Ligand Immobilization: Purified recombinant JAK3 or TGM2 is covalently immobilized onto a sensor chip surface using standard amine coupling chemistry.[15]
-
Analyte Injection: A series of this compound concentrations are injected across the sensor surface. Binding is measured in real-time as a change in the refractive index, recorded in Resonance Units (RU).[17]
-
Dissociation: After injection, running buffer flows over the chip, and the dissociation of this compound from the target is monitored.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Parameter | Description | Expected Outcome for this compound |
| ka (on-rate) | The rate at which this compound binds to the target protein (M⁻¹s⁻¹). | A measurable association rate. |
| kd (off-rate) | The rate at which this compound dissociates from the target (s⁻¹). | A measurable dissociation rate. |
| KD (Dissociation Constant) | The ratio of kd/ka, representing the binding affinity (M). | A low nanomolar KD value for JAK3 and TGM2. |
C. Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions.[18] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and the thermodynamic profile of the interaction.[19][20]
Experimental Protocol:
-
Sample Preparation: A solution of purified JAK3 or TGM2 protein is placed in the sample cell of the calorimeter. A concentrated solution of this compound is loaded into an injection syringe.[21]
-
Titration: Small, precise injections of this compound are made into the protein solution.
-
Heat Detection: The instrument measures the minute heat changes (exothermic or endothermic) that occur upon binding.[19]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to the target protein. This binding isotherm is then fitted to a model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
| Parameter | Description | Expected Outcome for this compound |
| KD (Dissociation Constant) | The concentration at which half of the protein is bound by the ligand. | A low nanomolar KD value, consistent with SPR data. |
| n (Stoichiometry) | The molar ratio of this compound to the target protein in the complex. | A value close to 1, indicating a 1:1 binding model. |
| ΔH (Enthalpy) | The measure of heat released or absorbed upon binding. | A negative (exothermic) or positive (endothermic) value. |
| ΔS (Entropy) | The measure of the change in disorder of the system upon binding. | Calculated from KD and ΔH. |
Cell-Based Methods for Target Engagement and Pathway Modulation
These methods validate target binding within a native cellular context and confirm that this engagement leads to the expected downstream biological effects.
A. Kinobeads Competition Binding Assay
This chemical proteomics approach is used to assess the selectivity of a kinase inhibitor across a large portion of the kinome.[22][23] It involves a competition experiment between the test compound (this compound) and a broad-spectrum kinase inhibitor cocktail immobilized on beads.[24][25]
Experimental Protocol:
-
Lysate Incubation: A cell lysate is incubated with a range of concentrations of this compound.
-
Kinobeads Pulldown: "Kinobeads," which are sepharose beads derivatized with non-selective kinase inhibitors, are added to the lysate. Kinases that are not bound by this compound will bind to the beads.[24]
-
Enrichment and Analysis: The beads are washed, and the bound kinases are eluted, digested into peptides, and identified and quantified by mass spectrometry.
-
Data Analysis: The amount of each kinase pulled down is measured. A dose-dependent decrease in the amount of a specific kinase (e.g., JAK3) recovered indicates that this compound is binding to it in the lysate. IC50 values can be calculated to determine potency and selectivity across the kinome.
| Parameter | Description | Expected Outcome for this compound |
| IC50 | The concentration of this compound that prevents 50% of a given kinase from binding to the kinobeads. | A potent IC50 for JAK3. Higher IC50 values for other kinases would confirm selectivity. |
| Selectivity Profile | A profile of IC50 values across all detected kinases. | High selectivity for JAK3 over other kinases like JAK1 and JAK2. |
B. Western Blot for Downstream Pathway Inhibition
Since this compound's primary target is JAK3, a key component of the JAK/STAT pathway, its inhibitory effect can be validated by measuring the phosphorylation status of downstream STAT proteins. Upon cytokine stimulation, JAK3 phosphorylates STATs, which then dimerize and translocate to the nucleus to regulate gene expression. Inhibition of JAK3 should block this phosphorylation.
Experimental Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., NK-92 cells) and pre-incubate with various concentrations of this compound.
-
Stimulation: Stimulate the cells with a relevant cytokine, such as Interleukin-2 (IL-2), to activate the JAK3/STAT5 pathway.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Analysis: Quantify the band intensities. A reduction in the pSTAT5/total STAT5 ratio in this compound-treated cells compared to the vehicle control confirms functional inhibition of the pathway.
| Parameter | Description | Expected Outcome for this compound |
| IC50 (pSTAT) | The concentration of this compound that causes a 50% reduction in STAT phosphorylation upon cytokine stimulation. | A potent IC50 value that correlates with biochemical and binding assays. |
| pSTAT/Total STAT Ratio | The normalized level of activated STAT protein. | A dose-dependent decrease with increasing concentrations of this compound. |
Conclusion
Validating the mechanism of action for a compound like this compound requires a suite of orthogonal experiments. While initial enzymatic assays provide a measure of potency, they do not confirm direct binding or cellular activity. By combining biophysical techniques like CETSA, SPR, and ITC, researchers can build a strong case for direct target engagement and accurately quantify binding affinity. Furthermore, cell-based methods such as Kinobeads profiling and downstream Western blotting confirm that the compound engages its intended target in a complex cellular milieu and elicits the desired functional response, ultimately providing a comprehensive and robust validation of its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. nuvisan.com [nuvisan.com]
- 7. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioradiations.com [bioradiations.com]
- 16. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 22. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 24. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 25. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of ZM39923: A Guide for Laboratory Professionals
Researchers and drug development professionals handling ZM39923 must adhere to strict disposal procedures to mitigate risks to personnel and the environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its disposal as hazardous chemical waste through an approved waste disposal facility.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.
Hazard Profile
Before handling, it is crucial to be aware of the hazards associated with this compound and its hydrochloride salt.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
This data is compiled from available Safety Data Sheets (SDS).[1][2]
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to be a direct, operational guide for researchers.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated consumables (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and sealable.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. This compound is soluble in organic solvents like ethanol, DMSO, and DMF.[3] Aqueous solutions should also be treated as hazardous waste.[3]
-
Empty Containers: Rinse empty this compound containers three times with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as hazardous liquid waste. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your local EHS guidelines.
2. Waste Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" or "this compound (hydrochloride)."
-
Indicate the major components and their approximate percentages, including any solvents.
-
Include the relevant hazard pictograms (e.g., harmful, environmental hazard).
-
Record the date of waste accumulation.
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, secure secondary containment area.
-
This area should be away from general laboratory traffic and incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1][2]
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[2] This is a direct violation of safety protocols and environmental regulations.
-
Provide the EHS department with accurate information about the waste contents.
5. Accidental Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomite).[1]
-
Collect the contaminated absorbent material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste.[1]
-
For large spills, contact your EHS department immediately.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
